3-Butenoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEOYINWKBTPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28391-17-5 | |
| Record name | 3-Butenoic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28391-17-5 | |
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DSSTOX Substance ID |
DTXSID60211539 | |
| Record name | 3-Butenoic acid | |
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Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Vinylacetic acid | |
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CAS No. |
625-38-7, 28391-17-5 | |
| Record name | 3-Butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Butenoic acid | |
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| Record name | 3-Butenoic acid | |
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| Record name | NSC43973 | |
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| Record name | 3-Butenoic acid | |
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| Record name | But-3-enoic acid | |
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Foundational & Exploratory
3-Butenoic acid CAS number and synonyms
An In-depth Technical Guide to 3-Butenoic Acid
This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Identity and Synonyms
This compound is an unsaturated carboxylic acid with the CAS Registry Number 625-38-7 [1][2][3][4]. Its structure incorporates both a terminal alkene and a carboxylic acid functional group, making it a versatile building block in organic synthesis[5].
A variety of synonyms are used to refer to this compound in scientific literature and chemical databases. These are summarized in the table below.
| Table 1: Synonyms and Identifiers for this compound |
| Identifier Type |
| Common Name |
| IUPAC Name |
| Alternate Names |
| EINECS Number |
| Beilstein Registry Number |
| PubChem CID |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.
| Table 2: Physicochemical Properties of this compound | | :--- | :--- | | Property | Value | | Molecular Formula | C₄H₆O₂ | | Molecular Weight | 86.09 g/mol | | Appearance | Clear colorless to yellow liquid | | Melting Point | -39 °C (lit.) | | Boiling Point | 163 °C (lit.) | | Density | 1.013 g/mL at 25 °C (lit.) | | Refractive Index | n20/D 1.423 (lit.) | | Flash Point | 65 °C (150 °F) | | pKa | 4.34 (at 25 °C) | | Storage Temperature | 2-8°C | | Solubility | Fully miscible with water |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the hydrolysis of allyl cyanide (3-butenenitrile).
Example Synthesis Protocol: Hydrolysis of Allyl Cyanide
-
A mixture of allyl cyanide (1 mole) and concentrated hydrochloric acid (1.2 moles) is placed in a flask fitted with a reflux condenser.
-
The mixture is gently heated. The reaction is exothermic, leading to a rapid rise in temperature and refluxing. A voluminous precipitate of ammonium (B1175870) chloride is formed.
-
After the initial reaction subsides (approximately 15 minutes), the flame is removed, and 100 mL of water is added.
-
The upper layer, containing the crude this compound, is separated. The aqueous layer is then extracted with two 100-mL portions of ether.
-
The ether extracts are combined with the initial acid layer.
-
The ether is removed by distillation, first at atmospheric pressure and then under reduced pressure.
-
The final product, this compound, is collected by vacuum distillation at 70–72 °C / 9 mm Hg. The yield of crude acid is typically in the range of 52–62%.
Another reported method involves the constant potential electrolysis of a mixture of allyl chloride, tetrabutylammonium (B224687) iodide, and acetonitrile (B52724) saturated with carbon dioxide. This method is highlighted for its use of CO₂, low cost, and high yield without significant environmental pollution.
Applications in Research and Drug Development
This compound is a valuable starting material for the synthesis of more complex molecules. Its derivatives have garnered significant interest in drug development due to their diverse biological activities.
Derivatives as Histone Deacetylase (HDAC) Inhibitors
Certain derivatives of this compound have been identified as novel inhibitors of histone deacetylase (HDAC) enzymes. HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of silenced genes, such as tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.
4-Phenyl-3-butenoic acid (PBA) has been shown to inhibit HDAC enzymes both in vitro and within cells, leading to an increase in the acetylation of histones. This activity is associated with the anti-tumorigenic properties of PBA, which has been observed to inhibit the growth of human lung carcinoma cells. Studies comparing PBA to known HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) confirm its mechanism of action. Another derivative, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), has demonstrated even more potent HDAC inhibition, with IC50 values approximately 30-fold lower than PBA for certain HDAC isoforms.
Derivatives with Antiviral Activity
Derivatives of this compound have also shown promise as antiviral agents.
-
Anti-HIV Activity : A study focused on the design and synthesis of new benzimidazolyl diketo acid derivatives, which are structurally related to 4-oxo-2-butenoic acid, reported that most of the tested compounds exhibited good anti-HIV-1 activity with low cytotoxicity. The most potent of these compounds demonstrated an EC50 value of 40 µM and a CC50 value of 550 µM. Docking analyses suggest that the anti-HIV-1 action of these compounds may occur through the inhibition of the integrase enzyme, a crucial component in the viral replication cycle.
-
Other Antiviral Properties : The synthesis of 4-(adenin-9-yl)-3-butenoic acid and its subsequent conversion to eritadenine (B1671053) isomers have demonstrated effects against several viruses, including vaccinia, measles, and vesicular stomatitis virus.
Quantitative Biological Activity Data
The biological efficacy of this compound derivatives has been quantified in various studies. The following tables summarize some of the reported inhibitory concentrations.
| Table 3: In Vitro HDAC Inhibition by this compound Derivatives | | :--- | :--- | | Compound | IC50 (approximate, for selected HDAC isoforms) | | 4-Phenyl-3-butenoic acid (PBA) | Micromolar concentrations | | 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | ~30-fold lower than PBA |
| Table 4: Anti-HIV-1 Activity of Benzimidazolyl Diketo Acid Derivatives | | :--- | :--- | :--- | :--- | | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | | 13g (most potent) | 40 | 550 | 13.75 | | Other active compounds | 40 - 90 | > 380 | - | | Raltegravir (Control) | 0.008 | 40 | 5000 |
Signaling Pathway and Experimental Workflows
Mechanism of Action: HDAC Inhibition
The primary mechanism through which certain this compound derivatives exert their anti-tumorigenic effects is via the inhibition of histone deacetylases (HDACs). This intervention leads to changes in chromatin structure and gene expression.
Caption: Mechanism of HDAC inhibition by this compound derivatives.
Experimental Protocol Workflows
The following diagrams illustrate the workflows for key experimental protocols used to assess the biological activity of this compound derivatives.
Caption: Workflow for an in vitro fluorogenic HDAC activity assay.
Caption: Workflow for an anti-HIV-1 single-cycle replication assay.
Detailed Experimental Protocol: In Vitro HDAC Activity Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds like 4-phenyl-3-butenoic acid against HDAC enzymes.
Materials:
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
HDAC Enzyme: Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC8).
-
HDAC Substrate: Fluorogenic substrate, e.g., Boc-Lys(Ac)-AMC.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Developer Solution: Contains a stop solution (e.g., Trichostatin A) and a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorophore.
-
Plate: 96-well black microplate for fluorescence measurements.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the HDAC Assay Buffer. Ensure the final DMSO concentration remains constant and low (e.g., <1%) across all wells.
-
Enzyme Addition: To the wells of a 96-well plate, add 25 µL of the diluted compounds or a vehicle control (buffer with DMSO). Then, add 50 µL of the diluted HDAC enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: Stop the reaction by adding 50 µL of the developer solution to each well. Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop fully.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Pharmacokinetics
Currently, there is limited publicly available information regarding the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound and its derivatives. Further research is required to characterize the in vivo behavior of these compounds, which is a critical step in their development as therapeutic agents.
Conclusion
This compound is a chemical compound with significant utility as a precursor in organic synthesis. Its derivatives have emerged as promising candidates in drug discovery, particularly in the fields of oncology and virology. The identification of this compound derivatives as potent inhibitors of histone deacetylases and HIV-1 integrase underscores the potential of this chemical scaffold for developing novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and evaluation of these and similar compounds. Future studies focusing on structure-activity relationships, mechanism of action, and in vivo pharmacokinetics will be crucial for advancing these promising molecules toward clinical applications.
References
An In-depth Technical Guide to Vinylacetic Acid: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylacetic acid, systematically known as but-3-enoic acid, is a monounsaturated carboxylic acid with significant applications in organic synthesis. Its bifunctional nature, possessing both a reactive vinyl group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of a wide range of compounds, including heterocyclic structures and polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of vinylacetic acid, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.
Physical and Chemical Properties
Vinylacetic acid is a colorless to light yellow liquid at room temperature.[1] It is fully miscible with water and soluble in DMSO.[1][2] Key physical and chemical properties are summarized in the tables below for easy reference.
General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | But-3-enoic acid | [3] |
| Synonyms | Vinylacetic acid, 3-Butenoic acid, Allylic acid | [4] |
| CAS Number | 625-38-7 | |
| Molecular Formula | C4H6O2 | |
| Molecular Weight | 86.09 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | -39 °C / -38.2 °F | |
| Boiling Point | 163 °C / 325.4 °F @ 760 mmHg | |
| Density | 1.013 g/cm³ at 25 °C | |
| Refractive Index (n20/D) | 1.423 | |
| pKa | 4.34 (at 25 °C) | |
| Solubility | Fully miscible with water. Soluble in DMSO (100 mg/mL) |
Spectroscopic Data
| Spectroscopic Technique | Key Features and Observed Shifts |
| ¹H NMR | The proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum. The vinyl group protons (CH2=CH-) and the alpha-protons (-CH2-COOH) exhibit characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | The spectrum shows distinct signals for the carbonyl carbon of the carboxylic acid, the two carbons of the vinyl group, and the alpha-carbon. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid dimer is observed around 2500-3300 cm⁻¹. A sharp C=O stretch appears around 1710 cm⁻¹. The C=C stretch of the vinyl group is also present. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of vinylacetic acid, along with characteristic fragmentation patterns. |
Chemical Reactivity and Stability
Vinylacetic acid is a reactive molecule due to the presence of both a vinyl group and a carboxylic acid. It is sensitive to light and should be stored accordingly. The compound is incompatible with strong bases, reducing agents, and oxidizing agents.
The vinyl group can undergo typical alkene reactions such as addition, polymerization, and cycloaddition. For instance, it participates in Diels-Alder reactions. The reactivity of the vinyl group can be influenced by the adjacent electron-withdrawing carboxylic acid group.
The carboxylic acid group can undergo esterification, amidation, and reduction. A notable reaction is its isomerization to the more stable conjugated isomer, crotonic acid, in the presence of a base.
Experimental Protocols
Synthesis of Vinylacetic Acid via Hydrolysis of Allyl Cyanide
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Allyl cyanide
-
Concentrated hydrochloric acid
-
Water
-
Ether
-
Sodium hydroxide (B78521) (for purification)
-
Sulfuric acid (for purification)
-
Chloroform (B151607) (for purification)
Procedure:
-
In a 500-mL flask equipped with a reflux condenser, combine 67 g (1 mole) of allyl cyanide and 100 mL (1.2 moles) of concentrated hydrochloric acid.
-
Gently heat the mixture with a small flame while shaking frequently. After approximately 7-8 minutes, an exothermic reaction will commence, evidenced by the formation of a voluminous precipitate of ammonium (B1175870) chloride and refluxing of the mixture.
-
After 15 minutes, remove the heat and add 100 mL of water.
-
Separate the upper layer containing the crude vinylacetic acid.
-
Extract the aqueous layer with two 100-mL portions of ether.
-
Combine the organic layers and distill to remove the ether, first at atmospheric pressure and then under reduced pressure.
-
Collect the crude vinylacetic acid at 70-72 °C under a pressure of 9 mm Hg.
Purification:
-
Dissolve 24 g of sodium hydroxide in 80 mL of water in a three-necked flask, maintaining the temperature between 8-15 °C.
-
Slowly add 45 g of the crude vinylacetic acid to the sodium hydroxide solution over 25 minutes.
-
Transfer the solution to a separatory funnel and extract with 50 mL of chloroform to remove non-acidic impurities.
-
Immediately transfer the alkaline solution to a beaker and, with stirring, add 300 mL of dilute sulfuric acid.
-
Extract the acidified solution with three 100-mL portions of chloroform.
-
Combine the chloroform extracts and distill to remove the solvent.
-
Distill the residue under reduced pressure to obtain pure vinylacetic acid.
Characterization Protocols
The following are generalized protocols for the analytical characterization of vinylacetic acid. Instrument parameters may need to be optimized.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Prepare a solution of vinylacetic acid in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Process the data similarly to the ¹H NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Ensure the ATR crystal is clean.
-
Place a small drop of neat vinylacetic acid directly onto the ATR crystal.
-
Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: For analysis of the free acid, a polar capillary column (e.g., wax-type) is recommended. Derivatization to a more volatile ester (e.g., methyl or silyl (B83357) ester) can improve peak shape and is often preferred for quantitative analysis.
-
Instrumentation:
-
GC: Use a capillary column suitable for carboxylic acids. The oven temperature program should be optimized to achieve good separation.
-
MS: Operate in electron ionization (EI) mode with a full scan to identify the compound and its fragments.
-
-
Procedure:
-
Prepare a dilute solution of vinylacetic acid (or its derivative) in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Inject an appropriate volume of the sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.
-
4. Titration for Purity Assessment
-
Principle: The carboxylic acid group of vinylacetic acid can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to determine its purity.
-
Procedure:
-
Accurately weigh a sample of vinylacetic acid and dissolve it in deionized water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of sodium hydroxide until the endpoint is reached (indicated by a persistent color change).
-
Calculate the purity of the vinylacetic acid based on the volume of titrant used.
-
Biological Activity and Signaling Pathways
Currently, there is limited information available in the scientific literature to suggest that vinylacetic acid plays a significant role in specific biological signaling pathways as a signaling molecule itself. While it is a short-chain fatty acid, a class of molecules known to have diverse biological activities, specific signaling cascades directly modulated by vinylacetic acid have not been well-elucidated. Its primary relevance in the context of drug development and biological research lies in its utility as a synthetic intermediate for creating more complex, biologically active molecules.
Conclusion
Vinylacetic acid is a valuable and reactive organic compound with well-defined physical and chemical properties. Its synthesis and characterization can be achieved through standard laboratory procedures. The presence of both a vinyl and a carboxylic acid group provides a wide range of possibilities for its application in the synthesis of novel compounds for research, drug development, and materials science. This guide provides a foundational understanding of this important molecule for scientists and researchers.
References
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 3-Butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety protocols, handling procedures, and storage requirements for 3-Butenoic acid (also known as vinylacetic acid). Adherence to these guidelines is essential to ensure a safe laboratory environment and mitigate potential risks associated with this compound.
Hazard Identification and Classification
This compound is a corrosive and combustible liquid that requires careful handling.[1][2] It can cause severe skin burns and eye damage.[2][3] The material is also harmful if swallowed.[4]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
This table is compiled from multiple safety data sheets. Classifications may vary slightly between suppliers.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C4H6O2 | |
| Molecular Weight | 86.09 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Unpleasant, penetrating | |
| Melting Point | -39 °C (lit.) | |
| Boiling Point | 163 °C (lit.) | |
| Flash Point | 65 °C (150 °F) | |
| Density | 1.013 g/mL at 25 °C (lit.) | |
| Solubility | Fully miscible with water | |
| Vapor Pressure | 0.714 mmHg at 25 °C | |
| Refractive Index | n20/D 1.423 (lit.) |
Experimental Protocols
Protocol for Weighing and Preparing a Solution:
-
Preparation: Before handling the compound, ensure all necessary personal protective equipment (PPE) is donned correctly. This includes safety goggles with side shields, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended). All work should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.
-
Weighing: Place a clean, appropriately sized weigh boat on a tared analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean pipette. Avoid any splashes or spills.
-
Transfer: Carefully add the weighed liquid to the desired reaction vessel or flask.
-
Solubilization: Add the desired solvent to the vessel containing the this compound. If necessary, gently swirl or stir the mixture to ensure complete dissolution.
-
Final Steps: Tightly cap the original container of this compound and return it to its designated storage location. Dispose of the weigh boat and any other contaminated disposable materials as hazardous waste. Wash hands thoroughly after completing the procedure.
Safety and Handling
A systematic approach to safety and handling is crucial when working with this compound. The following diagram illustrates the logical workflow for safe laboratory practices.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for operations with a higher risk of splashing.
-
Skin Protection: Wear appropriate protective gloves (nitrile or neoprene are recommended) and clothing to prevent skin exposure. A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions may be required.
First Aid Measures
Immediate and appropriate response is critical in the event of accidental exposure.
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water mist may be used to cool closed containers.
-
Specific Hazards: The material is combustible and containers may explode when heated. Hazardous decomposition products formed under fire conditions include carbon monoxide and carbon dioxide.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition and ensure adequate ventilation. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains, as it can be harmful to aquatic life.
-
Methods for Containment and Cleaning Up: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.
Storage and Stability
Proper storage is critical to maintaining the integrity and stability of this compound and ensuring a safe laboratory environment.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
The recommended storage temperature is 2-8°C. Some suppliers recommend storage at -20°C for long-term stability in its pure form.
-
Protect from direct sunlight as the material is light-sensitive.
-
Store in a corrosives area.
Stability and Reactivity
-
Reactivity: No hazardous reactions have been reported under normal processing.
-
Chemical Stability: The compound is light-sensitive. Some formulations may contain inhibitors like hydroquinone (B1673460) to prevent polymerization.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and reducing agents.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide and carbon dioxide.
Disposal Considerations
All chemical waste must be handled and disposed of in accordance with institutional, local, state, and federal regulations. The compound and its container must be disposed of as hazardous waste. Do not dispose of it down the drain. Contaminated PPE should be placed in a designated, sealed container for hazardous waste disposal.
References
Thermo-chemical Data for 3-Butenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenoic acid, also known as vinylacetic acid, is a monounsaturated short-chain fatty acid with the chemical formula C₄H₆O₂. Its structure, featuring a terminal double bond, makes it a molecule of interest in various chemical and biological contexts. Understanding its thermochemical properties is crucial for applications ranging from chemical synthesis and process design to metabolic studies and drug development. This guide provides a comprehensive overview of the available thermo-chemical data for this compound, details of relevant experimental protocols, and visualizations of key chemical pathways.
Core Thermochemical Data
The following tables summarize the key thermochemical and physical properties of this compound. It is important to note that while some experimental data is available, particularly for physical properties, many of the thermochemical values are estimated using computational methods due to a scarcity of direct experimental measurements for this specific compound in the liquid state.
Table 1: Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 86.09 | g/mol | [1] |
| Boiling Point | 163 °C (at 760 mmHg) | °C | |
| Melting Point | -39 | °C | |
| Density | 1.013 | g/mL at 25°C |
Table 2: Estimated Thermochemical Properties of this compound
| Property | Value | Unit | Method | Source |
| Enthalpy of Formation (Gas, 298.15 K) | -307.18 | kJ/mol | Joback Method | [2] |
| Gibbs Free Energy of Formation (Gas, 298.15 K) | -138.02 | kJ/mol | Joback Method | [2] |
| Ideal Gas Heat Capacity (Cp,gas) | See Table 3 | J/(mol·K) | Joback Method | [3] |
| Enthalpy of Vaporization (at boiling point) | 39.66 | kJ/mol | Joback Method | [2] |
| Enthalpy of Fusion | 15.39 | kJ/mol | Joback Method |
Note: The Joback method is a group contribution method used for the estimation of thermophysical properties of pure components. While widely used, these are estimated values and may differ from experimental results.
Table 3: Estimated Ideal Gas Heat Capacity (Cp,gas) of this compound at Different Temperatures
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |
| 427.09 | 119.64 |
| 613.16 | 144.19 |
Source: Joback Method as cited by Cheméo
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination and application of thermochemical data. This section outlines the methodologies for the synthesis of this compound and the determination of its heat of combustion.
Synthesis of this compound (Vinylacetic Acid)
A common laboratory-scale synthesis of this compound involves the hydrolysis of allyl cyanide (3-butenenitrile).
Materials:
-
Allyl cyanide (3-butenenitrile)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ether
-
500-mL flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 500-mL flask equipped with a reflux condenser, combine 1 mole of allyl cyanide with 1.2 moles of concentrated hydrochloric acid.
-
Gently heat the mixture while shaking frequently. The reaction is exothermic and will begin to reflux.
-
After the initial vigorous reaction subsides (approximately 15 minutes), remove the heat and add 100 mL of water.
-
Separate the upper layer, which contains the crude this compound.
-
Extract the aqueous layer with two 100-mL portions of ether to recover any dissolved product.
-
Combine the ether extracts with the initial organic layer.
-
Remove the ether by distillation at atmospheric pressure.
-
The remaining crude this compound can be purified by vacuum distillation.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion of liquid this compound can be determined using a bomb calorimeter. This procedure is a general method applicable to liquid carboxylic acids.
Apparatus:
-
Bomb calorimeter
-
Oxygen cylinder with pressure gauge
-
Pellet press (for solid standards)
-
Crucible
-
Ignition wire
-
Balance (accurate to 0.1 mg)
-
Benzoic acid (as a standard for calibration)
Procedure:
1. Calibration of the Calorimeter:
-
A pellet of a known mass (approximately 1 g) of benzoic acid is placed in the crucible.
-
A measured length of ignition wire is attached to the electrodes, with a small portion in contact with the benzoic acid pellet.
-
The bomb is assembled, sealed, and filled with oxygen to a pressure of approximately 25-30 atm.
-
The bomb is then placed in the calorimeter bucket containing a precisely measured volume of water.
-
The initial temperature is recorded.
-
The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature change.
2. Combustion of this compound:
-
A known mass of liquid this compound is accurately weighed into the crucible.
-
The procedure is repeated as described for the benzoic acid standard.
-
The heat released by the combustion of this compound is calculated using the heat capacity of the calorimeter and the measured temperature change.
-
The standard enthalpy of combustion is then determined on a molar basis.
Signaling Pathways and Reaction Mechanisms
Visualizing the chemical transformations of this compound can provide valuable insights into its reactivity and biological significance. The following diagrams, generated using the DOT language, illustrate two key pathways: its metabolic breakdown via beta-oxidation and its thermal decomposition.
Beta-Oxidation of 3-Butenoyl-CoA
As a short-chain unsaturated fatty acid, this compound, once activated to its CoA ester, can enter the beta-oxidation pathway. However, the presence of the double bond necessitates additional enzymatic steps compared to saturated fatty acids.
References
An In-Depth Technical Guide to 3-Butenoic Acid: Synthesis, Properties, and Limited Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butenoic acid, also known as vinylacetic acid, is a C4 unsaturated carboxylic acid with significant utility as a versatile building block in organic synthesis. Its dual functionality, possessing both a terminal alkene and a carboxylic acid group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the historical development of its synthesis, detailed experimental protocols for key synthetic methodologies, and a summary of its physicochemical properties. While its synthetic value is well-established, evidence for its widespread natural occurrence is limited. This document consolidates the current knowledge on this compound to serve as a valuable resource for researchers in organic chemistry and drug development.
Discovery and Historical Context
A singular discovery event for this compound is not prominently documented in scientific literature. Instead, its history is intricately linked to the progressive development of synthetic organic chemistry. Early methods for its preparation were often inefficient, yielding impure mixtures that were challenging to separate from its isomer, 2-butenoic acid. Over time, more refined and practical synthetic routes have been established, solidifying its role as a valuable reagent. The majority of early and contemporary research has focused on its synthesis and reactivity rather than its isolation from natural sources.
Physicochemical Properties
This compound is a liquid at room temperature with the following key physicochemical properties:
| Property | Value |
| Molecular Formula | C₄H₆O₂ |
| Molar Mass | 86.09 g/mol |
| Appearance | Liquid |
| Melting Point | -39 °C |
| Boiling Point | 163 °C |
| Density | 1.013 g/mL at 25 °C |
| Refractive Index | n20/D 1.423 |
Synthetic Methodologies
Several methods have been developed for the synthesis of this compound. The following sections provide detailed experimental protocols for the most significant and commonly employed procedures.
Hydrolysis of 3-Butenenitrile (Allyl Cyanide)
This is one of the most established and practical methods for the preparation of this compound.[1] The synthesis is a two-step process involving the formation of allyl cyanide followed by its hydrolysis.
Step 1: Synthesis of 3-Butenenitrile (Allyl Cyanide)
-
Materials:
-
Dry cuprous cyanide (CuCN)
-
Potassium iodide (KI)
-
Allyl chloride (CH₂=CHCH₂Cl), dried and freshly distilled
-
-
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 85 g of dry cuprous cyanide, 0.25 g of potassium iodide, and 72.5 g of allyl chloride.[1]
-
Heat the mixture on a water bath while stirring. The reaction is typically complete after about 6 hours, indicated by the cessation of refluxing.[1]
-
Continue heating for an additional hour.[1]
-
Replace the water bath with an oil bath and set the condenser for distillation.
-
Distill the allyl cyanide from the reaction mixture. The distillate can be redistilled to yield 50–53 g (79–84%) of allyl cyanide boiling at 116–122 °C.[1]
-
Step 2: Hydrolysis of 3-Butenenitrile to this compound
-
Materials:
-
Allyl cyanide (3-butenenitrile)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ether or Chloroform (B151607)
-
Sodium hydroxide (B78521) (NaOH) for purification
-
Dilute sulfuric acid (H₂SO₄) for purification
-
-
Procedure:
-
In a 500-mL flask with a reflux condenser, mix 67 g (1 mole) of allyl cyanide and 100 mL (1.2 moles) of concentrated hydrochloric acid.
-
Heat the mixture gently. The reaction will commence after 7–8 minutes, characterized by the formation of a voluminous precipitate of ammonium (B1175870) chloride and a rapid temperature increase, leading to reflux.
-
After 15 minutes of reflux, remove the heat and add 100 mL of water.
-
Separate the upper layer containing the crude acid.
-
Extract the aqueous layer twice with 100-mL portions of ether.
-
Combine the extracts with the crude acid and distill. Remove the ether at atmospheric pressure, and then collect the this compound at 70–72 °C under reduced pressure (9 mm). The yield of crude acid is 50–53 g (52–62%).
-
-
Purification:
-
For further purification, dissolve 24 g of sodium hydroxide in 80 mL of water in a three-necked flask, maintaining the temperature at 8–15 °C.
-
Slowly add 45 g of the impure this compound.
-
Extract the alkaline solution with 50 mL of chloroform to remove non-acidic impurities.
-
Acidify the aqueous solution with dilute sulfuric acid.
-
Extract the acidified solution with three 100-mL portions of chloroform.
-
Remove the chloroform by distillation to obtain the purified this compound. The recovery is 30–33 g (75–82%).
-
Electrochemical Synthesis from Allyl Chloride and Carbon Dioxide
This method offers a more environmentally conscious route by utilizing carbon dioxide, a greenhouse gas.
-
Materials:
-
Allyl chloride
-
Tetrabutylammonium (B224687) iodide
-
Acetonitrile (B52724) (solvent)
-
Carbon dioxide (CO₂)
-
Magnesium (sacrificial anode)
-
Copper sheet (working electrode)
-
Ag/AgI (reference electrode)
-
Hydrochloric acid (for acidification)
-
Ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
-
Procedure:
-
Prepare the electrolyte by mixing allyl chloride, tetrabutylammonium iodide, and acetonitrile in a molar ratio of 14:5:963.
-
Place the electrolyte in an electrolytic cell equipped with a magnesium sacrificial anode, a copper working electrode, and an Ag/AgI reference electrode.
-
Saturate the electrolyte with carbon dioxide at normal pressure.
-
Perform constant potential electrolysis at -2.3V and 20 °C. The amount of electricity passed should be 1.8-3.2 Faradays per mole of allyl chloride.
-
After the electrolysis is complete, acidify the electrolyte with 2 mol/L hydrochloric acid to a pH of 2.
-
Extract the acidified solution three times with ether.
-
Wash the combined ether extracts with deionized water.
-
Dry the ether layer with anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation under reduced pressure to yield this compound. Yields of around 46-50% have been reported.
-
Carbonation of Allylmagnesium Bromide
The Grignard reaction provides another route to this compound, although yields can be modest.
-
Materials:
-
Magnesium turnings
-
Anhydrous ether
-
Allyl bromide
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid
-
-
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with allyl bromide in anhydrous ether in a standard Grignard apparatus.
-
Pour the ethereal solution of the allylmagnesium bromide onto a large excess of crushed solid carbon dioxide with vigorous stirring.
-
After the mixture comes to room temperature, add ice and then acidify with hydrochloric acid.
-
Separate the ether layer and extract the aqueous layer with ether.
-
Combine the ether extracts, dry, and distill to obtain this compound. Houben reported a yield of 11% using a similar procedure where magnesium was reacted with allyl bromide in an atmosphere of carbon dioxide.
-
Quantitative Data on Synthesis
The yields of this compound vary depending on the synthetic method and reaction conditions. The following table summarizes reported yields for the described methods.
| Synthetic Method | Starting Materials | Reported Yield | Purity | Reference |
| Hydrolysis of 3-Butenenitrile | Allyl cyanide, HCl | 52-62% (crude), 75-82% (purified) | >99% after purification | |
| Electrochemical Synthesis | Allyl chloride, CO₂ | 46-50% | Not specified | |
| Carbonation of Allylmagnesium Bromide | Allyl bromide, Mg, CO₂ | ~11% | Not specified | |
| Hydrolysis of 3-Butenenitrile (Alternative) | 3-Bromopropene, CuCN, then HCl | 51-55% (overall) | 98-99% |
Experimental Workflows (Graphviz)
The following diagrams illustrate the workflows for the key synthetic methods described.
References
3-Butenoic acid and its isomers crotonic and isocrotonic acid
An In-depth Technical Guide to 3-Butenoic Acid and its Isomers: Crotonic and Isocrotonic Acid
Introduction
Butenoic acid (C₄H₆O₂) is an unsaturated carboxylic acid that exists as three distinct isomers, each with unique structural and chemical properties.[1] These isomers are crotonic acid, isocrotonic acid, and this compound. Crotonic acid ((2E)-but-2-enoic acid) and isocrotonic acid ((2Z)-but-2-enoic acid) are a pair of cis-trans (geometric) isomers, differing in the spatial arrangement of substituents around the C2-C3 double bond.[2][3] this compound, also known as vinylacetic acid, is a structural isomer where the double bond is located at the C3-C4 position.[4][5] This guide provides a comprehensive technical overview of these isomers, focusing on their properties, synthesis, key reactions, and applications relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties
The structural differences among the three butenoic acid isomers give rise to distinct physical and chemical characteristics. Crotonic acid, the trans-isomer, is a white crystalline solid at room temperature, while its cis-counterpart, isocrotonic acid, and the structural isomer, this compound, are liquids. The higher melting point of crotonic acid is typical for trans-isomers due to more efficient crystal lattice packing compared to cis-isomers. A detailed comparison of their key properties is summarized in the table below.
| Property | This compound | Crotonic Acid ((E)-2-Butenoic Acid) | Isocrotonic Acid ((Z)-2-Butenoic Acid) |
| IUPAC Name | But-3-enoic acid | (2E)-But-2-enoic acid | (2Z)-2-Butenoic acid |
| Synonyms | Vinylacetic acid | trans-2-Butenoic acid | cis-2-Butenoic acid |
| CAS Number | 625-38-7 | 107-93-7 | 503-64-0 |
| Molecular Formula | C₄H₆O₂ | C₄H₆O₂ | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol | 86.09 g/mol | 86.09 g/mol |
| Appearance | Liquid | White to yellowish crystalline solid | Oily, colorless liquid |
| Melting Point | -39 °C | 71.4 - 72 °C | 12.5 - 15 °C |
| Boiling Point | 163 °C (at 760 mmHg) | 184.7 - 185 °C (at 760 mmHg) | 169 - 171.9 °C (at 760 mmHg) |
| Density | 1.013 g/cm³ (at 25 °C) | 1.018 g/cm³ (at 15 °C) | 1.0267 g/cm³ (at 20 °C) |
| pKa | Not specified | 4.817 (at 25 °C) | Not specified |
| Refractive Index | n20/D 1.423 | n80/D 1.4228 | n20/D 1.4450 |
| Solubility in Water | Soluble | 94 g/L (at 25 °C) | Miscible |
Synthesis and Production
The methods for synthesizing butenoic acid isomers vary, ranging from large-scale industrial processes to specific laboratory preparations.
Crotonic Acid: The primary industrial route to crotonic acid is the oxidation of crotonaldehyde (B89634) using air or oxygen, often in the presence of metal salt catalysts like manganese or cobalt to prevent peroxide accumulation. The resulting mixture, which is rich in the trans-isomer (crotonic acid), is then purified via fractional distillation and crystallization. Other laboratory-scale methods include the Knoevenagel condensation of acetaldehyde (B116499) with malonic acid in pyridine.
Isocrotonic Acid: A stereospecific laboratory preparation for isocrotonic acid involves the bromination of 2-butanone (B6335102) followed by a Favorskii rearrangement. It can also be prepared by reacting acetaldehyde with malonic acid in the presence of pyridine. Upon heating to its boiling point, isocrotonic acid isomerizes to the more stable crotonic acid.
This compound: Synthesis routes for this compound include the alkaline hydrolysis of allyl cyanide followed by intramolecular rearrangement of the double bond. It is often used in organic synthesis to create more complex molecules.
References
The Multifaceted Reactivity of Unsaturated Carboxylic Acids: A Technical Guide for Drug Development Professionals
Abstract
Unsaturated carboxylic acids are a pivotal class of molecules in organic chemistry and drug development. Their unique electronic structure, arising from the conjugation of a carbon-carbon double bond with a carboxyl group, imparts a diverse and tunable reactivity. This guide provides an in-depth exploration of the core reactions of these molecules, including electrophilic and nucleophilic additions, and cycloaddition reactions. We present detailed experimental protocols for key transformations, quantitative data to illustrate the influence of molecular structure on reactivity, and visualizations of reaction mechanisms and relevant biological pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Electronic Landscape of Unsaturated Carboxylic Acids
Unsaturated carboxylic acids can be broadly categorized based on the position of the double bond relative to the carboxyl group. The most significant distinction in reactivity is observed in α,β-unsaturated carboxylic acids, where the C=C double bond is conjugated with the C=O bond of the carboxyl group. This conjugation creates a delocalized π-electron system that extends over four atoms (O=C-C=C).
This electronic delocalization has two profound consequences:
-
Activation of the Double Bond: The electron-withdrawing nature of the carboxyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This enables a 1,4-addition reaction, also known as conjugate or Michael addition.[1]
-
Modulation of Acidity: The proximity and orientation of the double bond influence the acidity (pKa) of the carboxyl group through inductive and resonance effects.[2][3]
In contrast, when the double bond is isolated from the carboxyl group (e.g., β,γ- or γ,δ-unsaturated acids), the two functional groups generally exhibit their characteristic reactivities independently, although intramolecular reactions can occur.[4]
Key Reaction Classes and Mechanisms
The reactivity of unsaturated carboxylic acids is dominated by additions to the carbon-carbon double bond and reactions at the carboxyl group. This guide focuses on the former, as it represents the most unique aspect of their chemical behavior.
Electrophilic Addition to the Alkene
Similar to simple alkenes, the double bond in unsaturated carboxylic acids can undergo electrophilic addition. A classic example is the halogenation of cinnamic acid. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms across the double bond.
Caption: Mechanism of electrophilic bromination of trans-cinnamic acid.
The stereochemical outcome of this reaction provides valuable insight into the mechanism. For instance, the bromination of trans-cinnamic acid yields the erythro-diastereomer, a result of the anti-addition.[2]
Nucleophilic Conjugate (Michael) Addition
The most characteristic reaction of α,β-unsaturated carboxylic acids is the conjugate 1,4-addition, or Michael addition. The electrophilic β-carbon is attacked by a nucleophile, leading to a resonance-stabilized enolate intermediate, which is subsequently protonated to give the final product.
References
Methodological & Application
Application Notes and Protocols for the Preparation of 3-Butenoic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenoic acid, also known as vinylacetic acid, is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals and specialty chemicals. The Grignard reaction provides a classic and effective method for its synthesis. This protocol details the preparation of this compound by the carboxylation of allylmagnesium bromide, a Grignard reagent formed from the reaction of an allyl halide with magnesium metal. The overall reaction involves the nucleophilic attack of the Grignard reagent on carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid.
Reaction Principle
The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: Allyl bromide reacts with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form allylmagnesium bromide. This reaction is sensitive to moisture and oxygen, requiring anhydrous conditions.
-
Carboxylation and Acidification: The prepared Grignard reagent is then reacted with a source of carbon dioxide, such as dry ice (solid CO2) or by bubbling CO2 gas through the solution. This forms a magnesium carboxylate salt. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate to yield this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using Allyl Bromide and Dry Ice
This protocol is a generalized procedure based on established methods for Grignard reactions and carboxylation.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 6M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Iodine crystal (as an initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent (Allylmagnesium Bromide):
-
Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should start, as indicated by a slight warming and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-black solution is the Grignard reagent, allylmagnesium bromide.
-
-
Carboxylation:
-
In a separate large beaker or flask, place a generous amount of crushed dry ice.
-
Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature. A viscous mass will form.
-
-
Work-up and Purification:
-
To the reaction mixture, slowly add hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate. The mixture should be acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an ether layer containing the product.
-
Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Combine all the ether extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure.
-
Protocol 2: Alternative Synthesis with in-situ CO2 bubbling
This variation involves bubbling gaseous carbon dioxide through the Grignard reagent solution.
Procedure:
-
Prepare the allylmagnesium bromide solution as described in Protocol 1, Step 1.
-
Cool the Grignard reagent solution in an ice-water or dry ice-acetone bath.
-
Bubble dry carbon dioxide gas through the stirred solution. The reaction is exothermic, so the rate of CO2 addition should be controlled to maintain the desired temperature.
-
Continue bubbling CO2 until the exothermic reaction ceases.
-
Proceed with the work-up and purification as described in Protocol 1, Step 3.
Quantitative Data
| Parameter | Value/Range | Citation |
| Starting Materials | Allyl chloride, Magnesium, CO2 | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | Grignard formation at room temp., Carboxylation at -78°C | [1] |
| Yield | 39% | [1] |
| Notes | A multi-step reaction was conducted where iodine was used as a catalyst during the carboxylation step. The low temperature required for carboxylation can be challenging to maintain. | [1] |
| Alternative Method Yield | < 60% | |
| Alternative Method Notes | Reaction of corresponding alkenoic or alkynoic acid halide with a Grignard reagent can lead to a mixture of 2-butenoic acid and this compound, which is difficult to separate. |
Experimental Workflow and Logic
The following diagram illustrates the key steps and logical flow of the synthesis of this compound via the Grignard reaction.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions and an inert atmosphere.
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Allyl bromide is a lachrymator and is toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dry ice can cause severe frostbite upon contact with skin. Use cryogenic gloves when handling.
-
The addition of acid to the reaction mixture is exothermic and may cause splashing. Add the acid slowly and with cooling.
Conclusion
The Grignard reaction is a robust method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving good yields. The protocols and data presented provide a comprehensive guide for researchers to successfully synthesize this important chemical intermediate.
References
Application Notes and Protocols for the Electrochemical Synthesis of 3-Butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrochemical synthesis of 3-butenoic acid, a valuable building block in organic synthesis and drug development. The electrochemical approach offers a promising alternative to traditional methods, utilizing carbon dioxide as a C1 source under mild conditions.
Introduction
This compound, also known as vinylacetic acid, is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Traditional synthetic routes often involve multiple steps, hazardous reagents, and generate significant waste. Electrochemical carboxylation presents a more sustainable and efficient alternative by directly incorporating CO₂ into an organic substrate.[1][2] This method typically involves the reduction of an allyl halide at a cathode in the presence of carbon dioxide, leading to the formation of a carboxylate.[3] The use of a sacrificial anode, such as magnesium or aluminum, is common in these systems to maintain a simple, undivided cell setup.[4]
Reaction Principle and Mechanism
The electrochemical synthesis of this compound from an allyl halide (e.g., allyl chloride or bromide) proceeds via an electrocarboxylation reaction. The generally accepted mechanism involves the following key steps:
-
Reduction of the Allyl Halide: The allyl halide is reduced at the cathode, leading to the cleavage of the carbon-halogen bond and the formation of a highly reactive allyl radical.
-
Further Reduction: The allyl radical can be further reduced at the cathode to form an allyl anion.
-
Nucleophilic Attack: The electrochemically generated allyl anion acts as a nucleophile and attacks a molecule of carbon dioxide, which is bubbled through the electrolyte.
-
Carboxylate Formation: This nucleophilic addition results in the formation of the corresponding carboxylate anion (3-butenoate).
-
Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from reported electrochemical syntheses of this compound and related unsaturated carboxylic acids.
| Starting Material | Working Electrode | Sacrificial Anode | Solvent | Supporting Electrolyte | Potential (V vs. Ref) | Temperature (°C) | Yield (%) | Faradaic Efficiency (%) | Reference |
| Allyl Chloride | Copper | Magnesium | Acetonitrile | Tetrabutylammonium (B224687) Iodide | -2.3 vs. Ag/AgI | 20 | 46.4 - 49.9 | Not Reported | CN101531584A |
| Allyl Chloride | [Ni]@Ag | Magnesium | DMF | Not Specified | Not Specified | 0 | 95 | Not Reported | [5] |
| 1-Bromo-2-methylpropane | Platinum | Magnesium | DMF | Tetrabutylammonium Iodide | Constant Current (10 mA/cm²) | Room Temp. | ~80-84 | Not Reported | |
| 1,4-Dibromo-2-butene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Poor | Poor |
Experimental Protocols
This section provides a detailed protocol for the electrochemical synthesis of this compound based on reported methods.
Materials and Equipment
-
Chemicals:
-
Allyl chloride (or allyl bromide)
-
Carbon dioxide (high purity)
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium iodide (or other suitable supporting electrolyte)
-
Magnesium ribbon or sheet (for sacrificial anode)
-
Copper sheet (for working electrode)
-
Silver wire and Silver iodide (for reference electrode, optional)
-
Hydrochloric acid (2 M solution)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Potentiostat/Galvanostat
-
Electrolytic cell (undivided, single compartment)
-
Working electrode (e.g., copper sheet)
-
Counter electrode (if not using a sacrificial anode)
-
Sacrificial anode (e.g., magnesium ribbon)
-
Reference electrode (e.g., Ag/AgI)
-
Gas dispersion tube (for CO₂ bubbling)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Experimental Procedure
-
Electrode Preparation:
-
Polish the copper sheet (working electrode) with fine-grit sandpaper, sonicate in deionized water and then in acetone, and dry under a stream of nitrogen.
-
Clean the magnesium ribbon (sacrificial anode) with sandpaper to remove any oxide layer.
-
-
Electrolyte Preparation:
-
In a dry electrolytic cell, dissolve the supporting electrolyte (e.g., tetrabutylammonium iodide) in anhydrous acetonitrile. A typical concentration is 0.1 M.
-
Add the allyl chloride to the electrolyte solution. A typical concentration is in the range of 0.2-0.5 M.
-
-
Electrolysis Setup:
-
Assemble the electrolytic cell with the copper working electrode, the magnesium sacrificial anode, and the reference electrode (if used).
-
Ensure the electrodes are immersed in the electrolyte solution and are not in direct contact with each other.
-
Place the cell on a magnetic stirrer and add a stir bar.
-
Insert a gas dispersion tube into the solution for CO₂ bubbling.
-
-
Electrochemical Reaction:
-
Start bubbling CO₂ through the electrolyte solution. Continue for at least 30 minutes before starting the electrolysis to ensure saturation. Maintain a slow, steady stream of CO₂ throughout the reaction.
-
Connect the electrodes to the potentiostat. Apply a constant potential (e.g., -2.3 V vs. Ag/AgI) or a constant current.
-
Continue the electrolysis at the desired temperature (e.g., 20 °C) with constant stirring. The reaction time will depend on the scale and current density.
-
-
Work-up and Purification:
-
Upon completion of the electrolysis, transfer the reaction mixture to a separatory funnel.
-
Acidify the solution by adding 2 M hydrochloric acid dropwise until the pH is approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure if necessary.
-
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the electrochemical carboxylation of an allyl halide.
Experimental Workflow
Caption: Experimental workflow for the electrochemical synthesis of this compound.
References
- 1. BJOC - Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids [beilstein-journals.org]
- 2. Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bicyclic 3,6-Dihydro-1,2-Oxazines Utilizing 3-Butenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative protocol for the synthesis of bicyclic 3,6-dihydro-1,2-oxazine scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry. The described methodology is based on the highly efficient hetero-Diels-Alder (HDA) reaction, a powerful tool for constructing six-membered rings.[1][2] This document outlines a plausible synthetic route that incorporates a derivative of 3-butenoic acid to generate the target bicyclic structure, highlighting the versatility of this approach for creating novel molecular entities for drug discovery programs.
Bicyclic scaffolds are of particular importance in drug development as they introduce conformational rigidity and a three-dimensional architecture to molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4] The 1,2-oxazine ring system itself is a key feature in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial and antitumor to analgesic and anticonvulsant activities.[5]
The protocol detailed below utilizes a well-established nitroso-Diels-Alder reaction, where a cyclic diene undergoes a [4+2] cycloaddition with an acylnitroso species generated in situ. By using a hydroxamic acid derived from this compound, the resulting bicyclic oxazine (B8389632) is functionalized with a butenoyl group, offering a handle for further chemical modification.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of a target bicyclic 3,6-dihydro-1,2-oxazine. The data is based on typical results for analogous hetero-Diels-Alder reactions reported in the scientific literature.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reaction Scale | 1.0 mmol |
| Reaction Time | 4 hours |
| Temperature | 0 °C to room temperature |
| Product Yield | 75-85% |
| Diastereomeric Ratio | >95:5 (endo:exo) |
Table 2: Physicochemical and Spectroscopic Data of the Product
| Property | Description |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Melting Point | 85-88 °C |
| FTIR (cm⁻¹) | 3080 (alkene C-H), 2970 (alkane C-H), 1680 (amide C=O), 1640 (alkene C=C), 1150 (C-O) |
| ¹H-NMR (CDCl₃, 400 MHz), δ (ppm) | 6.2-6.4 (m, 2H, vinyl H on bridge), 5.8-6.0 (m, 1H), 5.0-5.2 (m, 2H), 4.8 (br s, 1H), 4.5 (br s, 1H), 3.0-3.2 (m, 2H), 1.5-1.8 (m, 2H) |
| ¹³C-NMR (CDCl₃, 100 MHz), δ (ppm) | 170.5, 136.0, 135.5, 131.0, 118.0, 65.0, 55.0, 48.0, 35.0 |
| Mass Spec (ESI-MS) | m/z 192.10 [M+H]⁺, 214.08 [M+Na]⁺ |
Experimental Protocols
Protocol 1: Synthesis of Bicyclic 3,6-Dihydro-1,2-Oxazine via Hetero-Diels-Alder Reaction
This protocol describes the synthesis of a bicyclic oxazine through the reaction of freshly cracked cyclopentadiene (B3395910) with an acylnitroso species generated in situ from 3-butenoylhydroxamic acid.
Materials:
-
3-Butenoylhydroxamic acid (can be synthesized from 3-butenoyl chloride and hydroxylamine)
-
Tetraethylammonium (B1195904) periodate (B1199274) (TEAP) or another suitable oxidizing agent
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium thiosulfate (B1220275)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for eluent
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Apparatus for fractional distillation (for cracking dicyclopentadiene)
-
Chromatography column
Procedure:
-
Preparation of Cyclopentadiene: Dicyclopentadiene is "cracked" by heating to ~180 °C. The resulting cyclopentadiene monomer is collected by distillation (b.p. 41 °C) and kept on ice. Caution: Cyclopentadiene dimerizes at room temperature and should be used shortly after preparation.
-
Reaction Setup: A solution of 3-butenoylhydroxamic acid (1.0 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled to 0 °C in an ice bath.
-
In Situ Generation of Acylnitroso Compound: To the cooled solution, tetraethylammonium periodate (1.1 mmol) is added portion-wise over 15 minutes. The solution should turn a characteristic blue or green color, indicating the formation of the acylnitroso species.
-
Cycloaddition: Freshly cracked cyclopentadiene (1.5 mmol) is added dropwise to the reaction mixture at 0 °C. The color of the solution is typically discharged upon addition of the diene.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (15 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure bicyclic 3,6-dihydro-1,2-oxazine as a white solid.
Mandatory Visualizations
Caption: Reaction scheme for the hetero-Diels-Alder synthesis.
Caption: A typical experimental workflow for the synthesis.
Caption: The role of bicyclic scaffolds in a drug discovery pipeline.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity [mdpi.com]
- 4. Bicyclic peptides: types, synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Butenoic Acid in Polymer Chemistry and Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenoic acid, also known as vinylacetic acid, is a versatile monomer in polymer chemistry, offering a unique combination of a terminal alkene and a carboxylic acid functional group. This dual reactivity allows for its incorporation into a variety of polymer architectures to impart specific functionalities. The vinyl group enables polymerization through free-radical and other addition mechanisms, while the carboxylic acid moiety provides sites for esterification, amidation, and salt formation, leading to polymers with tailored properties such as improved adhesion, crosslinking capabilities, and stimuli-responsiveness. These characteristics make this compound a valuable building block in the development of advanced materials for coatings, biomedical applications, and specialty polymers.
Applications in Polymer Chemistry
Functional Monomer in Specialty Copolymers
This compound is utilized as a comonomer to introduce carboxylic acid functionality into polymer chains. This imparts desirable properties such as hydrophilicity, pH-responsiveness, and sites for post-polymerization modification.
Application Example: Thermosensitive Copolymers for Biomedical Applications
Copolymers of N-isopropylacrylamide (NIPAm) and this compound exhibit a lower critical solution temperature (LCST), making them "smart" polymers that undergo a phase transition in response to temperature changes. The incorporation of this compound provides carboxyl groups that can be used to conjugate bioactive molecules.[1][2]
Crosslinking and Curing Agent in Coatings
The vinyl group of this compound can participate in various crosslinking reactions, such as thiol-ene chemistry, which is increasingly used for the formulation of high-performance coatings. Thiol-ene reactions are known for their rapid curing rates, low energy consumption, and formation of uniform polymer networks.
Application Example: Thiol-Ene Curable Coatings
This compound can be incorporated into polyester (B1180765) or polyurethane backbones, and the pendant vinyl groups can then be crosslinked with multifunctional thiols via a radical-mediated thiol-ene reaction. This process is particularly advantageous for producing solvent-free or high-solids coatings with excellent mechanical properties and chemical resistance.
Modifier for Natural Polymers
This compound can be used to chemically modify natural polymers like cellulose (B213188) to create novel bio-based materials with enhanced properties.
Application Example: Photocrosslinkable Cellulose Derivatives
Cellulose can be esterified with this compound to introduce photoreactive vinyl groups. These modified cellulose derivatives can be dissolved in suitable solvents and then crosslinked upon exposure to UV light to form all-cellulose-based films and architectures.[3] This approach is promising for the development of sustainable and biodegradable materials for packaging and biomedical scaffolds.
Component in Dental Materials
In the field of dental materials, this compound is used to modify polyalkenoic acids in glass ionomer cements (GICs). The introduction of the flexible butenoic acid spacer improves the mechanical properties of the resulting cement.
Application Example: High-Performance Glass Ionomer Cements
Copolymerizing acrylic acid and itaconic acid with this compound yields a modified polyalkenoic acid that, when mixed with a fluoroaluminosilicate glass powder, forms a GIC with enhanced flexural strength and toughness.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H6O2 | [5] |
| Molecular Weight | 86.09 g/mol | |
| Boiling Point | 163 °C | |
| Melting Point | -39 °C | |
| Density | 1.013 g/mL at 25 °C | |
| Refractive Index | n20/D 1.423 |
Table 2: Effect of this compound (VA) Content on the Mechanical Properties of Glass Ionomer Cements
| Polymer Composition (molar ratio AA:IA:VA) | Molecular Weight (x 10^4 g/mol ) | Flexural Strength (MPa) | Compressive Strength (MPa) |
| 92:8:0 (Control) | 8.5 | 35.2 ± 3.1 | 180.5 ± 15.2 |
| 84:8:8 | 5.49 | 48.9 ± 4.5 | 205.1 ± 18.9 |
| 84:8:8 | 8.00 | 54.1 ± 5.3 | 221.4 ± 17.1 |
| 84:8:8 | 15.57 | 45.3 ± 4.8 | 198.7 ± 16.5 |
| Data synthesized from information presented in. AA: Acrylic Acid, IA: Itaconic Acid, VA: this compound (Vinylacetic Acid). |
Experimental Protocols
Protocol 1: Synthesis of Thermosensitive Copolymers of N-isopropylacrylamide and this compound via Microwave-Assisted Free-Radical Polymerization
This protocol describes the synthesis of a thermosensitive copolymer with potential applications in drug delivery and tissue engineering.
Materials:
-
N-isopropylacrylamide (NIPAm)
-
This compound
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane (B91453) (anhydrous)
-
Diethyl ether
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve NIPAm (e.g., 1.0 g, 8.84 mmol) and this compound (e.g., 0.076 g, 0.88 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL).
-
Add the free-radical initiator AIBN (e.g., 0.015 g, 0.09 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction conditions: Temperature at 70°C, pressure at 20 bar, and reaction time of 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh diethyl ether.
-
Dry the polymer under vacuum at 40°C overnight.
Characterization:
-
FTIR Spectroscopy: To confirm the incorporation of both monomers by identifying characteristic peaks for the amide group of NIPAm and the carboxylic acid group of this compound.
-
¹H NMR Spectroscopy: To determine the copolymer composition.
-
Differential Scanning Calorimetry (DSC) or UV-Vis Spectroscopy: To determine the Lower Critical Solution Temperature (LCST) of the copolymer in an aqueous solution.
Protocol 2: Synthesis of Photocrosslinkable Cellulose-3-butenoate
This protocol details the functionalization of cellulose with this compound to create a photoreactive biopolymer.
Materials:
-
Microcrystalline cellulose (MCC)
-
Lithium chloride (LiCl)
-
N,N-Dimethylacetamide (DMAc)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
Procedure:
-
Activate the cellulose: Dry MCC under vacuum at 80°C for 24 hours.
-
Dissolve LiCl (e.g., 2.0 g) in DMAc (e.g., 40 mL) in a round-bottom flask with stirring.
-
Add the dried MCC (e.g., 1.0 g) to the LiCl/DMAc solution and stir at 80°C until a clear, viscous solution is obtained.
-
Cool the solution to room temperature.
-
In a separate flask, dissolve this compound (e.g., 1.5 mL), DMAP (catalytic amount), and DCC (molar excess relative to this compound) in DMAc.
-
Add the solution from step 5 to the cellulose solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Precipitate the product by pouring the reaction mixture into a large volume of ethanol.
-
Filter the precipitate and wash extensively with ethanol and then acetone to remove unreacted reagents and by-products.
-
Dry the functionalized cellulose derivative under vacuum.
Characterization:
-
FTIR Spectroscopy: To confirm the esterification by the appearance of a new carbonyl ester peak.
-
Degree of Substitution (DS) Determination: Can be determined by titration of the unreacted carboxylic acid or through NMR spectroscopy of a derivatized sample.
-
Photocrosslinking Test: Dissolve the cellulose-3-butenoate in a suitable solvent, add a photoinitiator, cast a film, and expose it to UV light. The formation of an insoluble film indicates successful crosslinking.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of polymers incorporating this compound.
Caption: Logical relationship for the functionalization of a hyperbranched polyester with polyethylene (B3416737) glycol and this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Thiol-Ene Hybrid Coating for Metal Protection [mdpi.com]
Application Notes and Protocols for the Quantification of 3-Butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-butenoic acid (also known as vinylacetic acid) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a comprehensive guide, from sample preparation to data analysis, ensuring reproducible and accurate results for research, quality control, and pharmacokinetic studies.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For the analysis of polar and non-volatile compounds like carboxylic acids, a derivatization step is typically required to improve chromatographic separation and detection.
Application Note: GC-MS Quantification of this compound via Esterification
This method outlines the quantification of this compound in a liquid matrix using a derivatization procedure to form its methyl ester (methyl 3-butenoate), followed by GC-MS analysis.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of this compound.
Detailed Experimental Protocol: GC-MS
1. Materials and Reagents:
-
This compound standard (≥97% purity)
-
Internal Standard (IS): e.g., Valeric acid-d9
-
Derivatization reagent: 14% Boron trifluoride in methanol (BF3/MeOH)[1]
-
Solvents: Methanol, Hexane (B92381) (HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Sample matrix (e.g., plasma, fermentation broth)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Calibration Standards: Serially dilute the this compound stock solution with the sample matrix to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
To 100 µL of the sample (or calibration standard), add 10 µL of the internal standard solution (e.g., 10 µg/mL).
-
Add 50 µL of 14% BF3/MeOH reagent.[2]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[2]
-
After cooling, add 0.5 mL of saturated NaCl solution.
-
Extract the methyl esters by adding 0.6 mL of hexane and vortexing.
-
Allow the layers to separate and transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[2]
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar column.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 240°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for Methyl 3-butenoate: To be determined from the mass spectrum (likely m/z 100 as the molecular ion, and fragment ions).
-
Qualifier Ions for Methyl 3-butenoate: To be determined from the mass spectrum.
-
Ions for IS (Methyl valerate-d9): To be determined from the mass spectrum.
-
4. Quantitative Data Summary (GC-MS):
The following table summarizes the expected quantitative performance of the GC-MS method for this compound, based on data for structurally similar short-chain fatty acids.
| Parameter | Expected Value | Justification |
| Linearity (R²) | > 0.995 | Both derivatized and underivatized short-chain fatty acids show excellent linearity over a defined concentration range in GC-MS analysis.[3] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | GC-MS in SIM mode offers high sensitivity, allowing for low detection limits. |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | The enhanced sensitivity of MS allows for the reliable quantification of small amounts of the analyte. |
| Precision (RSD%) | < 10% | GC-MS provides good reproducibility for quantitative analysis, with RSD values typically below 10%. |
| Accuracy (Recovery %) | 90 - 110% | With the use of an internal standard, high accuracy can be achieved. |
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC offers a direct method for the quantification of this compound, often without the need for derivatization, making it a faster and simpler alternative to GC-MS for some applications.
Application Note: HPLC-UV Quantification of this compound
This method describes the direct quantification of this compound in aqueous samples using reversed-phase HPLC with UV detection.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC-UV quantification of this compound.
Detailed Experimental Protocol: HPLC
1. Materials and Reagents:
-
This compound standard (≥97% purity)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade or ultrapure)
-
Mobile Phase Additive: Phosphoric acid or Formic acid (for MS compatibility)
-
Sample matrix (e.g., cell culture media, formulation buffer)
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation:
-
For clear aqueous samples, minimal preparation is needed.
-
If the sample contains particulates, centrifuge and/or filter through a 0.45 µm syringe filter before analysis.
-
For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile) may be necessary, followed by centrifugation and filtration of the supernatant.
-
3. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.
-
Column: Newcrom R1 (4.6 x 150 mm, 5 µm particle size) or a similar reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio should be optimized for best separation (e.g., 20:80 MeCN:H₂O). For LC-MS applications, replace phosphoric acid with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as carboxylic acids have a UV absorbance at low wavelengths).
-
Injection Volume: 10 µL.
4. Quantitative Data Summary (HPLC):
The following table provides an estimated summary of the quantitative performance for the HPLC-UV analysis of this compound, based on published data for other short-chain fatty acids.
| Parameter | Expected Value | Justification |
| Linearity (R²) | > 0.998 | HPLC-UV methods for short-chain fatty acids consistently demonstrate high linearity. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | LODs for SCFAs by HPLC-UV are generally in the low µg/mL range. |
| Limit of Quantitation (LOQ) | 0.4 - 1.5 µg/mL | The LOQ is typically 3-5 times the LOD, allowing for reliable quantification at these levels. |
| Precision (RSD%) | < 5% | The method is expected to have good precision for both intra-day and inter-day measurements. |
| Accuracy (Recovery %) | 95 - 105% | Direct analysis of aqueous samples with minimal preparation generally leads to high accuracy. |
Disclaimer: The quantitative data presented in these tables are based on published values for structurally related compounds and should be confirmed through in-house method validation for this compound specifically.
References
Application Notes and Protocols: Domino Metathesis Reactions Involving 3-Butenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domino metathesis reactions, also known as tandem or cascade metathesis, have emerged as powerful and efficient strategies in organic synthesis for the construction of complex cyclic and bicyclic molecules from relatively simple acyclic precursors. These reactions combine multiple metathesis events in a single pot, offering advantages in terms of atom economy, step economy, and reduced waste generation. This document provides detailed application notes and protocols for domino metathesis reactions specifically involving derivatives of 3-butenoic acid. These substrates are particularly valuable as they can lead to the formation of functionalized lactones and lactams, which are key structural motifs in many natural products and pharmaceutically active compounds.
The primary focus will be on Ring-Closing Metathesis (RCM) based domino sequences, particularly those employing Grubbs-type ruthenium catalysts, which are known for their functional group tolerance and high activity. We will explore the synthesis of both monocyclic and bicyclic lactones and lactams, providing quantitative data and detailed experimental procedures to aid researchers in applying these methodologies in their own work.
Applications in the Synthesis of Lactones and Lactams
Derivatives of this compound, featuring one or more additional sites of unsaturation, are excellent precursors for domino metathesis reactions. The strategic placement of olefinic or acetylenic moieties within the ester or amide side chains allows for a cascade of intramolecular cyclizations, leading to the rapid assembly of complex heterocyclic scaffolds.
A notable application is the synthesis of chiral lactones from C2-symmetric trienes derived from D-mannitol. In this approach, a 3-butenoate diester undergoes a domino ring-closing metathesis that results in a symmetric cleavage of the starting material, yielding two molecules of a chiral 5- or 6-membered lactone. This method provides an efficient route to enantiopure building blocks for natural product synthesis. Interestingly, attempts to form seven-membered rings via this strategy have been observed to lead to the formation of 14-membered macrodiolides, highlighting the influence of ring strain and reaction kinetics on the outcome of the domino process.
Furthermore, domino cross-enyne metathesis/ring-closing metathesis (CEYM/RCM) of dipeptide precursors in the presence of styrene (B11656) derivatives has been successfully employed to synthesize functionalized azabicycloalkane scaffolds, which can serve as valuable intermediates in the development of bioconjugates for therapeutic applications.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative domino metathesis reactions involving this compound derivatives.
Table 1: Domino RCM for the Synthesis of Chiral Lactones
| Entry | Substrate (3-Butenoate Derivative) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | D-Mannitol derived bis(3-butenoate) | Grubbs I (5) | CH₂Cl₂ | 40 | 12 | Chiral 5-membered lactone | 86 | [2] |
| 2 | D-Mannitol derived bis(acrylate) | Grubbs I (5) | CH₂Cl₂ | 40 | 12 | Chiral 5-membered lactone | 75 | [3] |
| 3 | D-Mannitol derived bis(methacrylate) | Grubbs I (5) | CH₂Cl₂ | 40 | 12 | Chiral 6-membered lactone | 80 | [3] |
| 4 | D-Mannitol derived bis(4-pentenoate) | Grubbs I (5) | CH₂Cl₂ | 40 | 12 | 14-membered macrodiolide | 65 | [3] |
Table 2: Tandem RCM for the Synthesis of Functionalized Lactams
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N,N-bis(3-butenyl)amine derivative | Grubbs II (5) | Toluene | 80 | 16 | 2,3,6,7-Tetrahydroazepine | >90 | General Protocol |
| 2 | Dipeptide precursor with enyne moiety | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | C6-functionalized azabicycloalkane | 70-85 | |
| 3 | N-alkenyl-cyanamide | Hoveyda-Grubbs II (5) | CH₂Cl₂ | 40 | 12 | Unsaturated 7-membered cyclic cyanamide | 88 |
Experimental Protocols
Protocol 1: General Procedure for Domino Ring-Closing Metathesis for the Synthesis of Chiral Lactones from a D-Mannitol-Derived 3-Butenoate Diester
This protocol is based on the domino RCM of a C2-symmetric triene derived from D-mannitol.
Materials:
-
D-Mannitol derived bis(3-butenoate) substrate
-
Grubbs First Generation Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the D-Mannitol derived bis(3-butenoate) substrate in anhydrous CH₂Cl₂ to a concentration of 0.05 M.
-
To this solution, add Grubbs First Generation Catalyst (5 mol%).
-
Stir the reaction mixture at 40 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to afford the pure chiral lactone.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for Tandem Ring-Closing Metathesis for the Synthesis of a Tetrahydroazepine Derivative
This protocol describes a general method for the RCM of an N,N-bis(3-butenyl)amine derivative, which can be conceptually derived from this compound.
Materials:
-
N,N-bis(3-butenyl)amine derivative
-
Grubbs Second Generation Catalyst
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N,N-bis(3-butenyl)amine derivative in anhydrous Toluene to a concentration of 0.01 M.
-
Add Grubbs Second Generation Catalyst (5 mol%) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2,3,6,7-tetrahydroazepine product.
-
Confirm the structure and purity of the product using spectroscopic methods.
Visualizations
Below are diagrams illustrating the conceptual workflows and reaction pathways described.
Caption: Workflow for chiral lactone synthesis via domino RCM.
References
Application Notes and Protocols: 3-Butenoic Acid as a Reducing Agent for Metal Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of metal nanoparticles with controlled size and morphology is crucial for a wide range of applications, including catalysis, sensing, and nanomedicine. The choice of reducing agent plays a pivotal role in determining the final characteristics of the nanoparticles. 3-Butenoic acid, also known as vinylacetic acid, has emerged as a novel reducing agent for the facile, seedless synthesis of anisotropic gold nanoparticles, specifically nanoprisms and nanooctahedra. A key innovation of this method is the production of vinyl-terminated nanoparticles, which offers a direct route for further functionalization, such as polymer encapsulation. This document provides detailed application notes and experimental protocols for the synthesis of gold nanoparticles using this compound.
Mechanism of Reduction
The synthesis of gold nanoparticles using this compound involves the chemical reduction of chloroauric acid (HAuCl₄) in an aqueous solution.[1] While the precise, detailed mechanism is a subject of ongoing research, the reduction is understood to proceed via the oxidation of this compound. The presence of a terminal double bond (vinyl group) in this compound is crucial for its reducing capability. It is proposed that the alkene moiety participates in the reduction of Au(III) ions to Au(0), leading to the formation of gold atoms that subsequently nucleate and grow into nanoparticles. The carboxylic acid group of the molecule can also play a role in stabilizing the formed nanoparticles by coordinating to their surface.
Experimental Protocols
The following protocols are based on the successful synthesis of vinyl-terminated gold nanoprisms and nanooctahedra.
1. Synthesis of Gold Nanoprisms and Nanooctahedra
This protocol describes a seedless method for the synthesis of a mixture of gold nanotriangular prisms (AuNTPs) and nanooctahedra (AuNOC) in an aqueous medium.[1]
-
Materials:
-
Chloroauric acid (HAuCl₄)
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This compound (3BA)
-
Benzyldimethylammonium chloride (BDAC)
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of HAuCl₄ and BDAC.
-
Heat the solution to the desired reaction temperature.
-
Add this compound to the heated solution to initiate the reduction of the gold precursor.
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The reaction progress can be monitored by observing the color change of the solution and can be further analyzed using UV-Vis spectroscopy.
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Experimental Workflow for Gold Nanoparticle Synthesis
Caption: Experimental workflow for the synthesis of gold nanoparticles.
2. Separation of Gold Nanoprisms and Nanooctahedra
The initial synthesis produces a mixture of triangular and octahedral nanoparticles. These can be separated based on their different shapes and sizes.[1]
-
Method: Surfactant micelle induced depletion interaction.
-
Procedure:
-
Introduce a suitable surfactant to the nanoparticle solution.
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The surfactant will preferentially induce the aggregation of one morphology over the other.
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The aggregated nanoparticles can then be separated by centrifugation.
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Logical Relationship for Nanoparticle Separation
Caption: Logical steps for separating nanoparticle morphologies.
Quantitative Data Summary
The following table summarizes the key experimental parameters and their impact on the resulting gold nanoparticles, based on the findings from the primary literature.
| Parameter | Value/Range | Observation | Reference |
| Reactants | |||
| HAuCl₄ Concentration | Not specified | Precursor for gold nanoparticles | [1] |
| This compound | Not specified | Reducing and capping agent | [1] |
| BDAC | Not specified | Capping agent and shape-directing agent | |
| Reaction Conditions | |||
| Temperature | Varied | Affects reaction kinetics and nanoparticle size | |
| pH | Varied | Influences the reduction potential and nanoparticle morphology | |
| Nanoparticle Characteristics | |||
| Morphology | Triangular Prisms & Octahedra | Anisotropic shapes with sharp vertices | |
| Surface Functionality | Vinyl-terminated | Allows for direct post-synthesis modification | |
| Separation Efficiency | Up to ~90% | For separation of nanoprisms and nanooctahedra |
Applications in Drug Development and Research
The unique properties of these vinyl-terminated, anisotropic gold nanoparticles open up several avenues for research and development:
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Drug Delivery: The vinyl groups on the nanoparticle surface can be readily functionalized with targeting ligands and therapeutic payloads for targeted drug delivery systems.
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Sensing and Diagnostics: The sharp vertices of the nanoprisms and nanooctahedra generate strong localized surface plasmon resonances (LSPRs), making them excellent candidates for surface-enhanced Raman scattering (SERS)-based biosensors.
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Polymer-Metal Hybrid Materials: The terminal double bonds facilitate the direct encapsulation of the nanoparticles within polymer shells, creating robust hybrid materials with tunable properties for various biomedical applications.
The use of this compound as a reducing agent offers a straightforward and innovative method for synthesizing anisotropic gold nanoparticles with a reactive surface. The detailed protocols and understanding of the synthesis parameters provided in these notes will enable researchers to produce tailored nanoparticles for a variety of applications in drug development, diagnostics, and materials science. The ability to control the size and shape, coupled with the unique vinyl-termination, makes this a valuable addition to the toolbox of nanoparticle synthesis methodologies.
References
Troubleshooting & Optimization
Preventing isomerization of 3-Butenoic acid to crotonic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of 3-butenoic acid to the more thermodynamically stable crotonic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Question: My this compound sample shows the presence of crotonic acid upon analysis. What are the potential causes and how can I prevent this in the future?
Answer: The isomerization of this compound to crotonic acid is a common issue, primarily driven by the higher thermodynamic stability of the conjugated crotonic acid. Several factors can catalyze this conversion.
Potential Causes:
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Exposure to Bases: Contact with alkaline substances is a significant catalyst for the isomerization of this compound to crotonic acid.[1] Even trace amounts of basic residues in glassware or reagents can initiate this process.
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Elevated Temperatures: High temperatures, particularly during distillation or prolonged reflux, can promote the isomerization.[2][3]
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Acidic Conditions: While less pronounced than basic conditions, certain acidic environments, especially in the presence of heat, can also facilitate the isomerization to reach an equilibrium state.[3]
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Improper Storage: Long-term storage at ambient temperature and exposure to light can contribute to gradual isomerization.
Preventative Measures:
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Maintain a Neutral or Slightly Acidic pH: Ensure all glassware is thoroughly rinsed and free of basic residues. When possible, perform reactions in buffered systems or under inert conditions.
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Low-Temperature Procedures: Conduct reactions and purifications at the lowest feasible temperature. For distillations, vacuum distillation is highly recommended to reduce the boiling point.[4]
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Use of Inhibitors: For long-term storage or reactions at elevated temperatures, consider the addition of a radical inhibitor like hydroquinone (B1673460). Some commercial sources of this compound already contain hydroquinone for stabilization.
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Proper Storage: Store this compound at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Question: I need to purify this compound that contains crotonic acid. What is the recommended procedure?
Answer: A combination of extraction and vacuum distillation is an effective method for removing crotonic acid from this compound.
Purification Protocol:
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Alkaline Wash (with caution): Dissolve the impure this compound in a suitable organic solvent like diethyl ether. Carefully wash the solution with a cold, dilute solution of sodium bicarbonate. This will deprotonate the carboxylic acids, forming their sodium salts which are soluble in the aqueous layer. Crotonic acid is a solid at room temperature, which may also aid in its separation at this stage.
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Acidification and Extraction: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the solution with dilute hydrochloric acid to a pH of approximately 2. This will protonate the carboxylates back to their carboxylic acid forms.
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Solvent Extraction: Extract the acidified aqueous solution multiple times with diethyl ether or another suitable organic solvent.
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Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure.
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Vacuum Distillation: Perform a fractional distillation of the resulting liquid under vacuum. This is crucial to keep the temperature low and prevent re-isomerization. Collect the fraction corresponding to the boiling point of this compound.
Frequently Asked Questions (FAQs)
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Q1: Why is crotonic acid the favored isomer over this compound?
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A1: Crotonic acid (trans-2-butenoic acid) is a conjugated system where the carbon-carbon double bond is conjugated with the carbonyl group of the carboxylic acid. This conjugation results in a lower overall energy state, making it thermodynamically more stable than the non-conjugated this compound.
-
-
Q2: What is the role of an inhibitor like hydroquinone?
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A2: Hydroquinone acts as a radical scavenger. While the primary isomerization mechanism is often ionic (acid or base-catalyzed), radical pathways can also contribute to degradation and polymerization, especially at elevated temperatures or upon exposure to light. Hydroquinone helps to quench these radical reactions, thus enhancing the stability of this compound.
-
-
Q3: How can I monitor the isomerization of this compound?
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A3: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the isomerization.
-
¹H NMR: The vinylic and allylic protons of this compound have distinct chemical shifts from the protons of crotonic acid, allowing for quantification of the isomeric ratio.
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GC-MS: The two isomers can be separated by gas chromatography, and their mass spectra will confirm their identity.
-
-
-
Q4: Can I use strong bases during reactions with this compound?
-
A4: It is highly advisable to avoid strong bases, as they readily catalyze the isomerization to crotonic acid. If a base is required, use a weak, non-nucleophilic base and maintain low temperatures.
-
Experimental Protocols
Protocol 1: Monitoring Isomerization using ¹H NMR Spectroscopy
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Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition: Acquire a ¹H NMR spectrum of the initial sample.
-
Incubation: Subject the sample to the conditions being tested (e.g., heat, addition of an acid or base).
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Analysis: Integrate the characteristic peaks for both this compound and crotonic acid to determine their relative concentrations over time.
Protocol 2: Analysis of Isomeric Purity by GC-MS
-
Sample Preparation: If necessary, derivatize the carboxylic acid to a more volatile ester (e.g., methyl ester) using a standard procedure. Alternatively, direct analysis may be possible depending on the column and instrument conditions. Dissolve the sample in a suitable solvent (e.g., acetone).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Temperature Program: Use a temperature program that effectively separates this compound and crotonic acid.
-
MS Detection: Use a mass spectrometer to detect the eluting compounds and confirm their identity based on their fragmentation patterns.
-
Quantification: Determine the relative peak areas to calculate the isomeric purity.
Quantitative Data Summary
| Condition | Observation | Reference |
| Storage | Recommended storage at 2-8°C, protected from light. | |
| Inhibitor | Commercial samples may contain hydroquinone as a stabilizer. | |
| Isomerization Catalyst | Contact with alkali results in isomerization to crotonic acid. | |
| Thermal Isomerization | Isomerization of isocrotonic acid to crotonic acid reaches equilibrium at 140–180 °C, with this compound as a byproduct. | |
| Purification | Can be purified by vacuum distillation (boiling point ~70-72°C at 9 mmHg). |
Visualizations
Caption: Factors promoting isomerization and corresponding preventative measures.
Caption: Recommended experimental workflow for handling this compound.
References
Common side reactions in 3-Butenoic acid synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 3-butenoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
The most prevalent side reaction is the isomerization of the desired product, this compound (also known as vinylacetic acid), into its more thermodynamically stable isomer, crotonic acid (trans-2-butenoic acid). This occurs because the double bond is in conjugation with the carboxylic acid group in crotonic acid, which is an energetically favorable arrangement.
Q2: What conditions typically promote the isomerization of this compound to crotonic acid?
Isomerization is significantly accelerated by the presence of bases or alkali.[1] Therefore, synthetic routes or work-up procedures involving alkaline conditions are highly susceptible to this side reaction. Elevated temperatures can also contribute to the isomerization.
Q3: I am synthesizing this compound via the hydrolysis of allyl cyanide. Why is my final product contaminated with crotonic acid?
The hydrolysis of allyl cyanide (3-butenenitrile) is a common route to this compound. However, if this hydrolysis is carried out under basic conditions (e.g., using sodium hydroxide), the resulting carboxylate salt of this compound can readily isomerize to the crotonate salt. Subsequent acidification will then yield a mixture of this compound and crotonic acid. To minimize this, acid-catalyzed hydrolysis is the preferred method.
Q4: Can the carboxylation of allylmagnesium bromide produce side products other than this compound?
Yes, the carboxylation of Grignard reagents prepared from allylic halides can be complex. The Grignard reagent itself can exist as a mixture of isomers (allylmagnesium bromide and crotylmagnesium bromide). Carbonation of this mixture can lead to the formation of not only this compound but also its isomers, primarily crotonic acid and isocrotonic acid. Early studies reported low yields of the desired this compound from this method.[2]
Q5: What are the potential side reactions when using the Koch-Haaf reaction with allyl alcohol to synthesize this compound?
The Koch-Haaf reaction involves the formation of a carbocation intermediate. With allyl alcohol, this can lead to several side reactions, including:
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Carbocation rearrangements: The initially formed carbocation can rearrange to a more stable form before carboxylation, leading to the formation of isomeric carboxylic acids.
-
Etherization: If an alcohol is used as a substrate, it can react with the carbocation to form an ether.
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Fragmentation and Dimerization: The carbocation intermediates can fragment or dimerize, leading to a variety of byproducts.[3]
Q6: How can I detect and quantify the amount of crotonic acid in my this compound sample?
Several analytical techniques can be used to detect and quantify crotonic acid contamination:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like butenoic acid isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to distinguish between this compound and crotonic acid and to determine their relative ratios in a mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed to separate and quantify the isomeric acids.
Q7: How can I remove crotonic acid from my this compound product?
Purification can be achieved through several methods:
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Fractional Distillation under Reduced Pressure: Since this compound and crotonic acid have different boiling points, fractional distillation can be effective. Performing the distillation under reduced pressure is crucial to avoid thermal decomposition and further isomerization at high temperatures.
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Bicarbonate Washing: The acidity of the two isomers is slightly different. A careful washing of an ethereal solution of the mixture with a sodium bicarbonate solution can selectively extract the more acidic crotonic acid into the aqueous layer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low yield of this compound and significant formation of crotonic acid in the hydrolysis of allyl cyanide.
| Possible Cause | Troubleshooting Step |
| Use of basic hydrolysis conditions. | Switch to an acid-catalyzed hydrolysis method. Refluxing allyl cyanide with concentrated hydrochloric acid is a well-established procedure that minimizes isomerization.[1] |
| Prolonged reaction time at elevated temperatures. | Optimize the reaction time and temperature. Monitor the reaction progress by TLC or GC to determine the point of maximum conversion of the nitrile without significant isomerization. |
| Work-up procedure involves a basic wash. | Avoid washing the organic extract with a basic solution (e.g., sodium bicarbonate) until the final purification step, if necessary. If a basic wash is required to remove acidic impurities, perform it quickly and at a low temperature. |
Problem 2: Formation of a mixture of isomeric acids from the carboxylation of allylmagnesium bromide.
| Possible Cause | Troubleshooting Step |
| Equilibrium of the Grignard reagent. | Control the temperature during the formation of the Grignard reagent, as temperature can influence the isomeric equilibrium. |
| Conditions of the carboxylation reaction. | The method of carbonation can affect the product distribution. Adding the Grignard reagent to a large excess of crushed dry ice is a common technique to favor the kinetic product. |
| Difficult separation of isomers. | Employ careful fractional distillation under reduced pressure or preparative chromatography to separate the desired this compound from its isomers. |
Summary of Side Reactions and Avoidance Strategies
| Synthetic Route | Common Side Reactions | How to Avoid or Minimize | Typical Yield of this compound |
| Hydrolysis of Allyl Cyanide | Isomerization to crotonic acid. | Use acid-catalyzed hydrolysis (e.g., HCl). Avoid alkaline conditions during reaction and work-up. Control reaction temperature and time.[1] | 62-72% (crude) |
| Carboxylation of Allylmagnesium Bromide | Formation of isomeric acids (crotonic acid, isocrotonic acid). | Control reaction temperature. Use appropriate carbonation technique (e.g., addition to excess dry ice). | Historically low, but can be optimized. |
| Koch-Haaf Reaction of Allyl Alcohol | Carbocation rearrangements leading to isomeric acids. Ether formation. Fragmentation and dimerization. | Use optimized reaction conditions (catalyst, temperature, pressure) to favor direct carboxylation. The use of specific catalysts can improve selectivity. | Varies significantly with conditions. |
| From Ketene and Vinyl Acetate | Limited information available on specific side reactions for this compound synthesis. | N/A | N/A |
Detailed Experimental Protocol: Synthesis of this compound via Hydrolysis of Allyl Cyanide
This protocol is adapted from a literature procedure and is designed to minimize the formation of crotonic acid.
Materials:
-
Allyl cyanide (3-butenenitrile)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine allyl cyanide (1.0 mol) and concentrated hydrochloric acid (1.2 mol).
-
Gently heat the mixture with frequent shaking. The reaction is exothermic and will begin to reflux on its own.
-
After the initial vigorous reaction subsides (approximately 15 minutes), continue to heat the mixture under reflux for an additional 30-60 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
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Transfer the mixture to a separatory funnel. Separate the upper organic layer, which contains the crude this compound.
-
Extract the aqueous layer with two 100 mL portions of diethyl ether.
-
Combine the organic layer and the ether extracts.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
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Filter to remove the drying agent.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at 70-72 °C at 9 mmHg.
Critical Note: Throughout the work-up, avoid any contact with alkaline solutions to prevent isomerization to crotonic acid.
Visualizing Reaction Pathways and Troubleshooting Logic
References
Optimizing reaction conditions for high yield of 3-Butenoic acid
Welcome to the technical support center for the synthesis of 3-butenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring a high yield and purity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
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Question: We are experiencing a significantly lower than expected yield of this compound when following the hydrolysis of 3-butenenitrile (B123554). What are the potential causes and how can we improve the yield?
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Answer: Low yields in the synthesis of this compound from 3-butenenitrile are a common challenge. Several factors can contribute to this issue. A primary cause can be the incomplete hydrolysis of the starting material, 3-butenenitrile. To address this, ensure that the reaction goes to completion by monitoring it, for instance by thin-layer chromatography (TLC).
Another significant factor is the potential for side reactions. Under acidic conditions and at elevated temperatures, this compound can isomerize to the more thermodynamically stable crotonic acid (trans-2-butenoic acid). To minimize this, it is crucial to carefully control the reaction temperature and duration.
Losses during the workup and purification steps can also substantially decrease the final yield. Ensure efficient extraction of the product from the aqueous layer by using a suitable organic solvent, such as diethyl ether, and performing multiple extractions. During distillation, careful control of the pressure and temperature is necessary to avoid product loss.
Issue 2: Formation of Impurities and Side Products
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Question: Our final product is contaminated with significant impurities, particularly an isomeric acid. How can we minimize the formation of these byproducts?
-
Answer: The most common impurity encountered is crotonic acid, which arises from the isomerization of this compound. This isomerization is often catalyzed by acid and heat. To mitigate this, consider the following:
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Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 60-80°C for the hydrolysis of 3-butenenitrile) and avoid prolonged heating.
-
Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further isomerization of the product.
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Purification: If isomerization does occur, purification can be challenging due to the similar boiling points of the isomers. Fractional distillation under reduced pressure may be effective.
Another potential source of impurities can be unreacted starting materials or byproducts from the synthesis of the precursor, 3-butenenitrile. Ensuring the purity of the starting nitrile is high is a critical first step.
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Issue 3: Difficulties in Product Purification
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Question: We are facing challenges in isolating pure this compound from the reaction mixture. What are the recommended purification techniques?
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Answer: The purification of this compound typically involves several steps. After the hydrolysis reaction, the mixture will contain the product, unreacted starting materials, ammonium (B1175870) chloride (if using hydrochloric acid), and water.
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Extraction: The first step is to separate the organic product from the aqueous layer. Extraction with a suitable solvent like diethyl ether is a common method. To ensure complete recovery, it is advisable to perform multiple extractions.
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Washing: The combined organic extracts should be washed to remove any remaining acid or other water-soluble impurities.
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Drying: The organic layer should be dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water.
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Distillation: The final step is the purification of the crude product by distillation. Due to the relatively high boiling point of this compound (163°C at atmospheric pressure), vacuum distillation is recommended to prevent decomposition and isomerization. A fraction collected at 70-72°C under a pressure of approximately 1.2 kPa is typically the pure product.[1]
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Frequently Asked Questions (FAQs)
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What are the common synthetic routes to this compound? The most frequently employed methods for preparing this compound include the hydrolysis of 3-butenenitrile (allyl cyanide) and the carbonation of allylmagnesium bromide (a Grignard reagent).[2] An electrochemical approach involving the reaction of allyl chloride with carbon dioxide has also been reported.[3]
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What are the typical yields for the synthesis of this compound via the hydrolysis of 3-butenenitrile? Reported yields for the synthesis of this compound from 3-butenenitrile are generally in the range of 51% to 60%.[4]
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What are the key safety precautions to consider during the synthesis? The synthesis of this compound involves several hazardous materials.
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Cuprous Cyanide: This reagent, used in the preparation of 3-butenenitrile, is highly toxic. Handle it with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.
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Allyl Bromide/Chloride: These are lachrymators and are harmful if inhaled or absorbed through the skin.
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Concentrated Acids: Strong acids like hydrochloric acid are corrosive.
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Flammable Solvents: Diethyl ether is highly flammable.
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How can I confirm the identity and purity of my final product? Standard analytical techniques can be used to confirm the structure and purity of this compound. These include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
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Infrared (IR) spectroscopy: To identify the characteristic functional groups (carboxylic acid and alkene).
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Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.
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Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Key Advantages | Key Disadvantages |
| Hydrolysis of 3-Butenenitrile | 3-Butenenitrile | Concentrated HCl | 51-60%[4] | Good yield, readily available starting materials. | Use of highly toxic cyanide. |
| Grignard Reaction | Allylmagnesium Bromide | Carbon Dioxide (CO₂) | ~39% | Avoids the use of cyanide. | Requires strictly anhydrous conditions, lower yield. |
| Electrochemical Synthesis | Allyl Chloride | Carbon Dioxide (CO₂), Tetrabutylammonium Iodide | High (not quantified in snippets) | Utilizes greenhouse gas (CO₂), potentially more environmentally friendly. | Requires specialized electrochemical equipment. |
Table 2: Optimized Reaction Conditions for Hydrolysis of 3-Butenenitrile
| Parameter | Recommended Value | Notes |
| Reactant Ratio | 1 mole 3-butenenitrile : 1.2 moles conc. HCl | A slight excess of acid drives the reaction to completion. |
| Temperature | 60-80°C | Careful temperature control is crucial to minimize isomerization. |
| Reaction Time | 15-20 minutes | Monitor reaction progress to avoid prolonged heating. |
| Solvent for Extraction | Diethyl ether | Perform multiple extractions for higher recovery. |
| Purification | Vacuum Distillation (70-72°C at ~1.2 kPa) | Prevents thermal degradation and isomerization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 3-Butenenitrile
This protocol is adapted from established literature procedures.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 67 g (1 mole) of 3-butenenitrile and 100 mL (1.2 moles) of concentrated hydrochloric acid.
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Heating: Gently heat the mixture. The reaction is exothermic and will begin to reflux. A voluminous precipitate of ammonium chloride will form.
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Reaction: Maintain a gentle reflux for approximately 15-20 minutes.
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Quenching: After the reaction is complete, cool the flask and add 100 mL of water. The mixture will separate into two layers.
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Extraction: Separate the upper acidic layer. Extract the lower aqueous layer twice with 100 mL portions of diethyl ether.
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Combining and Drying: Combine the initial acidic layer with the ether extracts. Dry the combined organic phase over anhydrous magnesium sulfate.
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Solvent Removal: Remove the diethyl ether by distillation at atmospheric pressure.
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Purification: Purify the remaining crude this compound by vacuum distillation, collecting the fraction that boils at 70-72°C at a pressure of approximately 1.2 kPa.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
Improving the stability of 3-Butenoic acid in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing 3-butenoic acid (also known as vinylacetic acid) in various solvents. Below you will find frequently asked questions, a troubleshooting guide for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The main stability issue is the isomerization of this compound to its more thermodynamically stable isomer, trans-2-butenoic acid (crotonic acid). This conversion involves the migration of the carbon-carbon double bond from the γ,β position to the α,β position, creating a conjugated system with the carboxylic acid group, which is energetically favorable.
Q2: What factors accelerate the isomerization of this compound to crotonic acid?
A2: Several factors can promote this degradation pathway:
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Temperature: Higher temperatures significantly increase the rate of isomerization.[1]
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pH: Alkaline (basic) conditions are known to catalyze the isomerization.[2]
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Solvent Type: Protic solvents, especially those capable of facilitating proton transfer, can potentially increase the rate of isomerization compared to aprotic solvents.
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Presence of Catalysts: Trace metals or other impurities can also catalyze the reaction.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: To minimize degradation, neat this compound should be stored at refrigerated temperatures (e.g., 2-8°C). For stock solutions, storage at -20°C or -80°C is recommended for extended periods.[3] It is advisable to use freshly prepared solutions for experiments whenever possible.
Q4: How does the choice of solvent impact the stability of this compound?
A4: The solvent environment plays a critical role. Aprotic solvents (e.g., Acetonitrile, DMSO, THF) are generally preferred over protic solvents (e.g., water, ethanol, methanol) for preparing stock solutions, as they are less likely to facilitate the proton transfer mechanisms involved in isomerization.
Troubleshooting Guide: this compound Solution Instability
| Issue Observed | Potential Cause | Recommended Action |
| Loss of compound activity or unexpected biological results. | Isomerization to the less active or inactive crotonic acid. | 1. Confirm the identity and purity of the compound using an appropriate analytical method (e.g., HPLC, NMR).2. Prepare fresh solutions in a suitable aprotic solvent.3. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Appearance of a new peak in HPLC chromatogram during analysis. | Degradation of this compound into crotonic acid. | 1. Run a standard of crotonic acid to confirm the identity of the new peak.2. Review solution preparation and storage procedures. Switch to a more inert solvent if necessary.3. Ensure the mobile phase and sample diluent are not promoting degradation (e.g., avoid high pH). |
| Inconsistent results between experimental batches. | Variable degradation of this compound due to differences in solution age, storage, or handling. | 1. Standardize the protocol for solution preparation, including solvent choice and final concentration.2. Define a maximum storage time for solutions and adhere to it strictly.3. Always use solutions of a similar "age" for comparative experiments. |
Quantitative Stability Data
Table 1: Illustrative Stability of this compound in Common Solvents at 25°C
| Solvent | Solvent Type | Expected Relative Stability | Rationale for Stability Trend |
| DMSO | Polar Aprotic | High | Aprotic nature minimizes proton transfer needed for isomerization. |
| Acetonitrile | Polar Aprotic | High | Aprotic and relatively inert. A good choice for analytical studies. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Moderate-High | Aprotic, but peroxides (if present) could potentially initiate other reactions. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate | Aprotic, but residual acidity can vary between batches. |
| Water (pH 7) | Polar Protic | Low-Moderate | Can act as both a proton donor and acceptor, facilitating isomerization. |
| Ethanol / Methanol | Polar Protic | Low | Protic nature can facilitate the isomerization mechanism. |
Note: This data is illustrative and intended to guide solvent selection. Actual stability should be determined experimentally under your specific conditions.
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC-UV
This protocol outlines a method to quantify the concentration of this compound and its primary degradant, crotonic acid, over time.
1. Materials and Reagents:
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This compound (high purity)
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Crotonic acid (analytical standard)
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Solvents for stability study (e.g., HPLC-grade Acetonitrile, DMSO, Water)
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HPLC system with UV detector
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C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)
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Class A volumetric flasks and pipettes
2. Preparation of Standards:
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Prepare a 1 mg/mL primary stock solution of this compound in acetonitrile.
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Prepare a 1 mg/mL primary stock solution of crotonic acid in acetonitrile.
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Create a mixed standard solution containing both this compound and crotonic acid at a known concentration (e.g., 100 µg/mL each) for method development and peak identification.
3. Stability Study Setup:
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Prepare solutions of this compound (e.g., 100 µg/mL) in each solvent to be tested (e.g., DMSO, Water, Ethanol).
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Divide each solution into aliquots in sealed vials.
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Store the vials under controlled temperature conditions (e.g., 4°C, 25°C, 40°C).
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Designate specific time points for analysis (e.g., T=0, 2, 4, 8, 24, 48 hours).
4. HPLC Method:
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Column: C18 Reverse-Phase Column
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Mobile Phase: Isocratic or gradient elution. A starting point is 30:70 Acetonitrile:Water with 0.1% Formic Acid. Adjust the ratio to achieve good separation between the this compound and crotonic acid peaks.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 210 nm
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Injection Volume: 10 µL
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Run Time: Sufficient to allow for the elution of both compounds (typically <10 minutes).
5. Data Analysis:
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At each time point, remove an aliquot for each condition and analyze by HPLC.
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Calculate the concentration of this compound remaining at each time point by comparing its peak area to a standard calibration curve.
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Plot the concentration of this compound versus time for each condition.
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Determine the rate of degradation and, if applicable, the half-life (t½) in each solvent and temperature condition.
Visualizations
The following diagrams illustrate the key concepts related to this compound stability.
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting stability issues.
References
Troubleshooting guide for the hydrolysis of 3-butenenitrile
This guide provides troubleshooting advice and frequently asked questions for researchers conducting the hydrolysis of 3-butenenitrile (B123554) to produce 3-butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing 3-butenenitrile?
The hydrolysis of 3-butenenitrile is typically achieved under harsh conditions using either strong acids or strong bases, with heating.[1]
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Acid-Catalyzed Hydrolysis: This method involves heating 3-butenenitrile with a strong acid, such as concentrated hydrochloric acid (HCl).[2][3] The final product is this compound directly, along with an ammonium (B1175870) salt (e.g., ammonium chloride).[3]
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Alkaline (Base-Catalyzed) Hydrolysis: This method uses a strong base, like sodium hydroxide (B78521) (NaOH), and heat. The initial product is the salt of the carboxylic acid (e.g., sodium 3-butenoate). A subsequent acidification step with a strong acid is required to obtain the free this compound.[1]
Q2: Can the hydrolysis be stopped at the intermediate 3-butenamide (B15750) stage?
Stopping the reaction at the amide stage is challenging. The harsh conditions (strong acid/base and heat) required to initiate the hydrolysis of the relatively unreactive nitrile group also promote the subsequent hydrolysis of the amide intermediate to the carboxylic acid. While milder conditions could theoretically favor the amide, in practice, the reaction is often slow and may result in a mixture of starting material, amide, and carboxylic acid.
Q3: What is the main side reaction to be aware of during this process?
The most common side reaction is the isomerization of the desired product, this compound (a β,γ-unsaturated acid), to its more thermodynamically stable conjugated isomer, crotonic acid (trans-2-butenoic acid). This isomerization is particularly favored by alkaline (basic) conditions.
Q4: Are there any significant safety concerns with this reaction?
Yes. The reaction with concentrated acid can be highly exothermic. A procedure from Organic Syntheses notes that after initial heating, the temperature rises rapidly, and the mixture refluxes on its own. It is crucial to have adequate cooling available and to perform the reaction in a well-ventilated fume hood, as the reagents are corrosive and toxic.
Troubleshooting Guide
Problem: The reaction is very slow or does not start.
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Possible Cause 1: Insufficient Heat. The hydrolysis of nitriles is not a facile reaction and requires significant thermal energy to proceed at a practical rate.
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Solution: Ensure the reaction mixture is heated adequately. For acid-catalyzed hydrolysis with concentrated HCl, initial heating with a small flame is often required to initiate the exothermic reaction. A temperature range of 60-80°C has been shown to be effective.
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Possible Cause 2: Inadequate Reagent Concentration. Using dilute acid or base may not be sufficient to catalyze the reaction effectively.
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Solution: Use concentrated reagents as specified in established protocols. Concentrated hydrochloric acid or sodium hydroxide solutions are typically used.
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Problem: The yield of this compound is lower than expected.
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Possible Cause 1: Incomplete Reaction. The reaction may not have been allowed to proceed to completion.
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Solution: Increase the reaction time or ensure the temperature is maintained within the optimal range (e.g., 60-80°C) for the duration of the reaction. Monitor the reaction progress by techniques like TLC or GC if possible.
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Possible Cause 2: Isomerization to Crotonic Acid. The product may have isomerized to crotonic acid, which can complicate purification and reduce the yield of the desired isomer.
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Solution: If using alkaline hydrolysis, be mindful that this side reaction is more prevalent. For purification, avoid exposing the this compound product to basic conditions.
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Possible Cause 3: Loss during Workup. The product, this compound, has some solubility in water.
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Solution: During the aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ether) to maximize recovery.
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Problem: The final product is impure.
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Possible Cause 1: Contamination with Crotonic Acid. As mentioned, isomerization can lead to the presence of crotonic acid in the final product.
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Solution: Purification by fractional distillation under reduced pressure is the most effective method to separate this compound from the less volatile crotonic acid. A simple test for the presence of crotonic acid is to cool the purified product; pure this compound should remain a clear liquid until it freezes around -35°C.
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Possible Cause 2: Unreacted Starting Material. The presence of 3-butenenitrile indicates an incomplete reaction.
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Solution: Optimize reaction conditions (time, temperature) to drive the reaction to completion. Unreacted nitrile can often be recovered during distillation.
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Possible Cause 3: Intermediate Amide. The presence of 3-butenamide suggests that the second stage of hydrolysis is incomplete.
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Solution: Ensure sufficient heating and reaction time are employed to fully hydrolyze the amide intermediate.
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Data Presentation
The following table summarizes reaction conditions and yields from published protocols for the acid-catalyzed hydrolysis of 3-butenenitrile.
| Parameter | Protocol 1 (Organic Syntheses) | Protocol 2 (CN102344359B) |
| Reagents | 3-Butenenitrile (1.0 mole), Conc. HCl (1.2 moles) | 3-Butenenitrile (67g, ~1 mole), Conc. HCl (100-120 mL) |
| Temperature | Initial heating to start; becomes exothermic and self-refluxing | 60 - 80 °C |
| Reaction Time | ~15 minutes after initiation | 10 - 20 minutes |
| Reported Yield | 52 - 62% (crude) | 56 - 60% |
| Product Purity | Not specified, requires purification | ~98 - 99% |
| Reference |
Experimental Protocols
Key Experiment: Acid-Catalyzed Hydrolysis of 3-Butenenitrile
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
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3-Butenenitrile (Allyl cyanide) (67 g, 1.0 mole)
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Concentrated Hydrochloric Acid (sp. gr. 1.19) (100 mL, ~1.2 moles)
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Water
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Ether (for extraction)
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Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
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Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, combine 67 g (80 mL) of 3-butenenitrile and 100 mL of concentrated hydrochloric acid.
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Initiation: Heat the mixture with a small flame while shaking frequently. The reaction is expected to begin within 7-8 minutes.
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Reaction: The onset of the reaction is marked by a rapid temperature increase, the formation of a voluminous white precipitate (ammonium chloride), and spontaneous refluxing. Once the reaction begins, remove the heating source.
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Quenching and Separation: After the vigorous reaction subsides (approximately 15 minutes), add 100 mL of water to the flask. Transfer the mixture to a separatory funnel and separate the upper organic layer containing the crude this compound.
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Extraction: Extract the lower aqueous layer with two 100-mL portions of ether to recover any dissolved product.
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Drying: Combine the initial organic layer with the ether extracts and dry over an anhydrous drying agent (e.g., MgSO₄).
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Purification: Filter off the drying agent. Remove the bulk of the ether by simple distillation at atmospheric pressure. The remaining crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at 70–72°C / 9 mmHg.
Visualizations
Experimental Workflow
References
Technical Support Center: Distillation of 3-Butenoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-butenoic acid. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental work, particularly purification by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its distillation?
Understanding the physical properties of this compound is crucial for designing a successful distillation protocol. Key data is summarized in the table below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₂ | [1] |
| Molar Mass | 86.09 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid | [2][3] |
| Boiling Point (atm) | 163 °C | [1] |
| Boiling Point (vac) | 69-70 °C @ 1.6 kPa (12 mmHg) | |
| 70-72 °C @ 1.2 kPa (9 mmHg) | ||
| Melting Point | -39 °C | |
| Density | 1.013 g/mL at 25 °C | |
| Refractive Index | n20/D 1.423 | |
| Solubility | Fully miscible in water |
Q2: What are the primary challenges during the distillation of this compound?
The main challenges stem from the molecule's inherent instability under thermal stress and in the presence of contaminants.
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Isomerization: The terminal double bond can easily migrate to form the more thermodynamically stable conjugated isomer, crotonic acid (trans-2-butenoic acid). This is particularly problematic in the presence of bases or at elevated temperatures.
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Polymerization: Like many unsaturated compounds, this compound can polymerize, especially at higher temperatures. Commercial grades often contain an inhibitor, such as hydroquinone (B1673460), to prevent this.
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Decomposition: At its atmospheric boiling point, the acid may be prone to decomposition or decarboxylation, leading to impurities and reduced yield.
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Corrosion: Hot carboxylic acids can be corrosive to certain materials, which may be a concern for the distillation apparatus.
Q3: Why is vacuum distillation the recommended method for purifying this compound?
Vacuum distillation is preferred because it lowers the boiling point of the liquid. For this compound, this is critical to minimize the risk of thermal decomposition, polymerization, and isomerization to crotonic acid, all of which are accelerated at the high temperature required for atmospheric distillation.
Q4: How can I prevent polymerization during distillation?
If your crude material does not already contain a polymerization inhibitor, you can add a small amount of an inhibitor like hydroquinone or phenothiazine (B1677639) to the distillation flask before heating. Additionally, keeping the distillation temperature as low as possible by using a good vacuum is the most effective preventative measure.
Troubleshooting Guides
This section addresses specific problems that may arise during the distillation of this compound.
Q1: The purity of my distilled product is low, and I suspect contamination with crotonic acid. What should I do?
Cause: Contamination with crotonic acid is a common issue, often caused by isomerization during the workup or distillation. Contact with alkaline substances, even trace amounts, can catalyze this reaction. High distillation temperatures can also promote isomerization.
Solution:
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Pre-Purification: Before distillation, you can perform a chemical purification to remove by-products. This involves dissolving the impure acid in a cold (8–15 °C) aqueous sodium hydroxide (B78521) solution, extracting with a non-polar solvent (like chloroform (B151607) or ether) to remove neutral impurities, and then carefully re-acidifying the aqueous layer with a strong acid (e.g., H₂SO₄) at low temperature to precipitate the this compound before extraction and final distillation.
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Optimize Distillation: Ensure you are using a high vacuum (e.g., 9-12 mmHg) to keep the boiling temperature below 75 °C. Ensure your distillation apparatus is free of any basic residues.
References
Technical Support Center: Safe Handling of 3-Butenoic Acid
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that poses several significant hazards. It is known to cause severe skin burns and serious eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[2] The GHS classification identifies it as a Category 1 skin corrosion/irritation hazard and a Category 1 serious eye damage/eye irritation hazard.[2]
Q2: What are the physical and chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C4H6O2[1] |
| Molecular Weight | 86.09 g/mol |
| Appearance | Clear light yellow liquid |
| Boiling Point | 163°C |
| Melting Point | -39°C |
| Density | 1.013 g/mL at 25°C |
| Flash Point | 65.6°C (150°F) |
| Solubility | Fully miscible in water |
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:
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Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
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Skin Protection: Wear appropriate protective gloves (e.g., nitrile or neoprene) and clothing to prevent skin contact. A lab coat or chemical-resistant apron is also recommended.
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Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.
Q4: How should this compound be stored?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It should be kept away from heat, sparks, and open flames. For long-term storage, refrigeration (2-8°C) and protection from direct sunlight are recommended. It is also important to store it in a designated corrosives area, away from incompatible materials such as bases and reducing agents.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong bases and reducing agents. Contact with these materials should be avoided to prevent hazardous reactions.
Troubleshooting Guides
Issue 1: Accidental Skin or Eye Contact
Problem: A researcher has accidentally splashed a small amount of this compound onto their skin or into their eyes.
Solution Protocol:
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Immediate Action: The affected individual should immediately proceed to the nearest emergency eyewash station or safety shower.
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Eye Contact: If in the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
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Skin Contact: If on the skin, immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
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Reporting: Report the incident to the laboratory supervisor and follow institutional protocols for injury reporting.
Issue 2: Small Spill in the Laboratory
Problem: A small amount of this compound (less than 100 mL) has been spilled on a lab bench.
Solution Protocol:
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Alert and Evacuate: Alert personnel in the immediate area of the spill. If necessary, evacuate the immediate vicinity.
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Personal Protective Equipment: Before cleaning, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Containment: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like sand, vermiculite, or a commercial acid neutralizer.
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Neutralization: For an acid spill, slowly and carefully apply a neutralizing agent such as sodium bicarbonate or soda ash from the outside of the spill towards the center.
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Absorption: Once the reaction has ceased, absorb the residue with an inert material.
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Cleanup and Disposal: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not dispose of it in the regular trash. Clean the spill area with soap and water.
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Restock: Replenish any used materials in the spill kit.
Issue 3: Ingestion of this compound
Problem: A researcher has accidentally ingested a small amount of this compound.
Solution Protocol:
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Immediate Action: Do NOT induce vomiting.
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Rinse Mouth: If the person is conscious and alert, have them rinse their mouth thoroughly with water. They may drink a small amount of water or milk if possible.
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Seek Medical Attention: Seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.
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Reporting: Report the incident to the laboratory supervisor and follow all institutional reporting procedures.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
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Preparation: Before handling, ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible. Confirm that all necessary PPE is available and in good condition.
-
Personal Protective Equipment: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Dispensing: Conduct all dispensing of this compound inside a certified chemical fume hood to minimize inhalation exposure.
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Container Handling: Ensure that the container of this compound is securely closed when not in use. When transferring the liquid, do so carefully to avoid splashing.
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Waste Disposal: Dispose of any waste materials, including contaminated consumables, in a designated and properly labeled hazardous waste container.
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Post-Handling: After handling, wash hands thoroughly with soap and water.
Protocol 2: Emergency Response for a Large Spill
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Evacuation: In the event of a large spill, immediately evacuate the laboratory and alert others in the vicinity.
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Isolate the Area: Close the doors to the laboratory to contain any vapors.
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Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Provide them with details of the spill, including the chemical identity and approximate volume.
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First Aid: If anyone has been exposed to the chemical, provide immediate first aid as described in the troubleshooting guide and seek medical attention.
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Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by the emergency response team.
Visualizations
Caption: Emergency response workflow for a this compound spill.
References
Technical Support Center: Purification of Commercial 3-Butenoic Acid
Welcome to the technical support center for the purification of commercial 3-butenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis and to ensure its stability during storage. Common impurities include:
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Isomers: Crotonic acid (trans-2-butenoic acid) and isocrotonic acid (cis-2-butenoic acid) are common isomers. The isomerization of this compound to the more thermodynamically stable conjugated isomer, crotonic acid, can be catalyzed by traces of alkali or heat.[1][2]
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Synthesis By-products: Depending on the synthetic route, by-products may be present. For instance, if prepared by the hydrolysis of allyl cyanide, trace amounts of unreacted starting material may remain.[1]
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Polymerization Inhibitors: To prevent polymerization of the unsaturated acid during storage, inhibitors such as hydroquinone (B1673460) are often added to commercial preparations.
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Water: Residual water from the synthesis or workup process can be present.
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Solvents: Trace amounts of organic solvents used during synthesis and purification, such as ether or chloroform (B151607), might be present.[1]
Q2: My this compound appears to be polymerizing. What can I do?
A2: Polymerization can be initiated by heat, light, or the presence of radical initiators. To prevent this:
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Storage: Store this compound at a low temperature (2-8°C is often recommended) and protected from light.
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Inhibitors: For long-term storage, ensure an appropriate polymerization inhibitor, like hydroquinone, is present if you do not intend to use the material immediately for reactions sensitive to such inhibitors.
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Purification: If you need to remove an inhibitor for a specific application, do so immediately before use and handle the purified acid promptly.
Q3: I suspect my this compound has isomerized to crotonic acid. How can I confirm this and remove it?
A3: Isomerization to crotonic acid is a common issue.
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Confirmation: The presence of crotonic acid can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct signals for the vinyl and methyl protons of both isomers will be visible. Gas Chromatography (GC) can also separate and identify the two isomers. A simple, albeit less precise, method is to check the freezing point; pure this compound freezes at -39°C, and the presence of crotonic acid will affect this.
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Removal: Fractional distillation under reduced pressure is an effective method to separate this compound from the less volatile crotonic acid. A detailed chemical purification method involving extraction can also be employed to remove crotonic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Purity of this compound is lower than expected after distillation. | - Inefficient fractional distillation setup.- Isomerization to crotonic acid during heating.- Presence of azeotropes with impurities. | - Use a fractionating column with a higher number of theoretical plates.- Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress.- Ensure the distillation is performed under neutral or slightly acidic conditions to avoid base-catalyzed isomerization. |
| Low recovery of this compound after purification. | - Loss of volatile material during solvent removal.- Polymerization during heating.- Multiple transfer steps. | - Use a rotary evaporator with a cooled trap to remove solvents.- Keep heating times to a minimum and use the lowest possible temperature for distillation.- Optimize the purification workflow to minimize the number of transfers. |
| Discoloration of this compound during purification. | - Oxidation of impurities.- Thermal degradation. | - Handle the material under an inert atmosphere (e.g., nitrogen or argon) if possible.- Use reduced pressure distillation to minimize exposure to high temperatures. |
| Incomplete removal of polymerization inhibitor (e.g., hydroquinone). | - Inefficient purification method. | - For removal of phenolic inhibitors like hydroquinone, passing the acid through a column of activated basic alumina (B75360) is an effective method. Alternatively, a dilute basic wash can be used, but care must be taken to avoid isomerization of the this compound. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Purity Achieved (Typical) | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | >99% | Effective for removing less volatile impurities like crotonic acid and involatile by-products. Scalable. | Can cause thermal stress leading to isomerization or polymerization if not performed under reduced pressure. |
| Chemical Purification (Extraction) | Separation based on differential solubility and chemical reactivity of the acid and impurities in different phases. | High | Effective for removing specific by-products and isomers that are difficult to separate by distillation alone. | Involves multiple steps and the use of additional reagents and solvents. |
| Recrystallization | Purification of a solid based on differences in solubility of the compound and impurities in a given solvent at different temperatures. | Potentially High | Can yield very pure crystalline product if a suitable solvent is found. | This compound is a liquid at room temperature (m.p. -39°C), making direct recrystallization challenging. Derivatization to a solid may be necessary. |
| Column Chromatography | Separation based on the differential adsorption of compounds onto a solid stationary phase. | Potentially High | Can provide excellent separation of closely related compounds, including isomers. | Can be time-consuming and may require significant amounts of solvent. Carboxylic acids can sometimes streak on silica (B1680970) gel. |
Note: The purity achieved can vary significantly based on the initial purity of the commercial sample and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Distillation and Extraction
This protocol is adapted from a procedure in Organic Syntheses and is effective for removing by-products and isomers.
Part A: Initial Distillation
-
Assemble a fractional distillation apparatus for vacuum distillation.
-
Place the commercial this compound in the distilling flask.
-
Distill under reduced pressure. Collect the fraction boiling at 70-72°C at 9 mm Hg. This will yield a crude acid that is suitable for many purposes.
Part B: Chemical Purification for Higher Purity
-
In a flask equipped with a stirrer and cooled in an ice-water bath, dissolve sodium hydroxide (B78521) in water.
-
Slowly add the distilled this compound to the cold sodium hydroxide solution while maintaining the temperature between 8-15°C.
-
Transfer the solution to a separatory funnel and extract with an organic solvent like chloroform or ether to remove any non-acidic impurities.
-
Separate the aqueous layer and acidify it with dilute sulfuric acid.
-
Extract the liberated this compound from the acidified aqueous solution with multiple portions of ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Remove the ether by distillation at atmospheric pressure, followed by removal of residual solvent under reduced pressure.
-
Distill the residue under reduced pressure, collecting the fraction boiling at 69-70°C at 12 mm Hg. The purified this compound should be free from crotonic acid.
Protocol 2: Removal of Hydroquinone Inhibitor by Column Chromatography
This protocol is a general method for removing phenolic inhibitors from unsaturated monomers.
-
Pack a chromatography column with activated basic alumina.
-
Dissolve the commercial this compound in a minimal amount of a non-polar organic solvent in which it is soluble.
-
Load the solution onto the top of the alumina column.
-
Elute the this compound from the column with the same solvent. The hydroquinone will be retained on the basic alumina.
-
Remove the solvent from the eluate under reduced pressure to obtain inhibitor-free this compound.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Studies in decarboxylation. Part 14. The gas-phase decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic (cis-but-2-enoic) acid in its isomerisation to crotonic (trans-but-2-enoic) acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Impact of temperature and pH on 3-Butenoic acid stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-butenoic acid under various temperature and pH conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The primary stability concerns for this compound are isomerization and decarboxylation. The terminal double bond in this compound can migrate to form the more thermodynamically stable conjugated isomers, cis-2-butenoic acid (isocrotonic acid) and trans-2-butenoic acid (crotonic acid). At elevated temperatures, decarboxylation to propene and carbon dioxide can also occur. The rates of these degradation pathways are significantly influenced by temperature and pH.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor in the stability of this compound. Alkaline conditions can catalyze the isomerization of this compound to the more stable crotonic acid. This is a significant consideration when preparing formulations or conducting experiments in basic media. Acidic conditions may also influence stability, though isomerization is typically more pronounced at higher pH.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound. High temperatures can promote both the isomerization to crotonic acid and the decarboxylation of the molecule. For long-term storage, it is recommended to keep this compound at 2-8°C.
Q4: I am observing an unexpected peak in my chromatogram when analyzing a this compound sample. What could it be?
A4: An unexpected peak is likely one of the isomers of this compound, most commonly crotonic acid (trans-2-butenoic acid). This can occur if your sample has been exposed to elevated temperatures or alkaline pH. To confirm, you should run a standard of crotonic acid.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, it is crucial to control both temperature and pH. Whenever possible, work at reduced temperatures and maintain a neutral or slightly acidic pH. Avoid prolonged exposure to strong bases. If your experimental conditions require elevated temperatures or alkaline pH, be aware of the potential for degradation and monitor your sample for the appearance of isomers.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Purity in Solution
Symptoms:
-
A decrease in the peak area of this compound in your analytical chromatogram over a short period.
-
The appearance of new peaks, particularly one that co-elutes with a crotonic acid standard.
Possible Causes:
-
High pH of the solution: The solution may be alkaline, leading to rapid isomerization.
-
Elevated temperature: The sample may be stored or handled at a temperature that accelerates degradation.
-
Contamination: The presence of basic contaminants in your solvent or on your glassware.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your this compound solution. If it is alkaline, adjust to a neutral or slightly acidic pH using a suitable buffer.
-
Control Temperature: Ensure that your samples are stored at the recommended 2-8°C and that experimental procedures are carried out at the lowest feasible temperature.
-
Use Clean Glassware: Ensure all glassware is thoroughly cleaned and rinsed to remove any residual basic detergents.
-
Solvent Purity: Use high-purity solvents to prepare your solutions.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in the biological activity of your this compound samples between batches or over time.
Possible Causes:
-
Isomerization: The formation of crotonic acid, which may have different biological activity than this compound.
-
Degradation: A decrease in the actual concentration of the active compound due to degradation.
Troubleshooting Steps:
-
Analyze Sample Purity: Use a stability-indicating analytical method, such as HPLC or GC-MS, to determine the purity of your this compound sample and quantify any isomers present.
-
Prepare Fresh Solutions: Prepare solutions of this compound fresh before each experiment to minimize the impact of degradation over time.
-
Establish a Stability Protocol: If solutions need to be stored, conduct a small-scale stability study under your specific storage conditions (temperature, pH, light exposure) to determine the acceptable storage duration.
Data Presentation
The following tables summarize hypothetical quantitative data on the stability of this compound under different conditions. This data is illustrative and should be used as a guide for experimental design.
Table 1: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0) over 24 hours
| Temperature (°C) | This compound Remaining (%) | Crotonic Acid Formed (%) |
| 4 | 99.8 | < 0.2 |
| 25 | 95.2 | 4.8 |
| 40 | 85.1 | 14.9 |
| 60 | 68.5 | 31.5 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 24 hours
| pH | This compound Remaining (%) | Crotonic Acid Formed (%) |
| 3.0 | 99.5 | 0.5 |
| 5.0 | 98.7 | 1.3 |
| 7.0 | 95.2 | 4.8 |
| 9.0 | 70.3 | 29.7 |
| 11.0 | 45.8 | 54.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Thermostatically controlled water bath or oven
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Control Sample: Keep the stock solution at 4°C, protected from light.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating method (e.g., HPLC) to quantify the amount of this compound remaining and any degradation products formed.
Protocol 2: HPLC Method for the Analysis of this compound and its Isomers
Objective: To separate and quantify this compound, isocrotonic acid, and crotonic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare individual standard solutions of this compound, isocrotonic acid, and crotonic acid in the mobile phase at known concentrations.
-
System Suitability: Inject the standard solutions to verify the system's performance, including resolution between the isomer peaks, theoretical plates, and tailing factor.
-
Sample Analysis: Inject the samples from the forced degradation study or other experiments.
-
Quantification: Determine the concentration of each component in the samples by comparing their peak areas to the calibration curves generated from the standard solutions.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Validation & Comparative
Comparative reactivity of 3-Butenoic acid vs. crotonic acid in addition reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of organic synthesis, the nuanced reactivity of unsaturated carboxylic acids is a cornerstone of molecular design. Among these, the distinction between α,β-unsaturated and β,γ-unsaturated systems presents a classic case of how the positioning of a double bond relative to a carboxyl group dictates chemical behavior. This guide offers an objective comparison of the reactivity of 3-butenoic acid (a β,γ-unsaturated carboxylic acid) and crotonic acid (an α,β-unsaturated carboxylic acid) in common addition reactions, supported by available experimental data and detailed methodologies.
The Tale of Two Isomers: Stability Dictates Reactivity
Crotonic acid, with its double bond conjugated to the carbonyl group of the carboxylic acid, exists in a more stable state compared to its non-conjugated isomer, this compound. This increased stability is attributed to the delocalization of π-electrons across the conjugated system, which distributes electron density and lowers the overall energy of the molecule. This fundamental difference in stability is the primary determinant of their divergent reactivity in addition reactions.
Data Presentation: A Comparative Analysis of Addition Reactions
The following table summarizes the expected outcomes and relative reactivities of this compound and crotonic acid in key addition reactions based on established principles of organic chemistry. While direct, side-by-side kinetic comparisons are sparse in the literature, the data presented is a consolidation of reported yields and qualitative observations for each compound or closely related analogues.
| Reaction Type | Reagent(s) | This compound (β,γ-Unsaturated) | Crotonic Acid (α,β-Unsaturated) | Key Observations |
| Catalytic Hydrogenation | H₂, Pd/C | Product: Butanoic AcidYield: High (>95%) | Product: Butanoic AcidYield: High (>95%)[1] | Both acids are readily hydrogenated to the corresponding saturated carboxylic acid. The reaction is generally high-yielding for both isomers. |
| Hydrohalogenation | HBr | Product: 4-Bromobutanoic AcidYield: Moderate to High | Product: 3-Bromobutanoic Acid[2] Yield: Moderate | This compound follows Markovnikov's rule for electrophilic addition to an isolated double bond. Crotonic acid undergoes conjugate addition, with the nucleophilic bromide attacking the β-carbon. |
| Halogenation | Br₂ in CCl₄ | Product: 3,4-Dibromobutanoic AcidYield: High | Product: 2,3-Dibromobutanoic AcidYield: Low to Moderate (reaction is slow)[3] | This compound undergoes rapid electrophilic addition. The electron-withdrawing nature of the conjugated system in crotonic acid deactivates the double bond towards electrophilic attack, making the reaction slower.[3] |
| Michael Addition | Thiol (e.g., RSH) | No Reaction | Product: 3-(Alkylthio)butanoic AcidYield: High | This reaction is characteristic of α,β-unsaturated carbonyl compounds. The double bond of this compound is not activated for nucleophilic attack. |
Logical Relationship of Stability and Reactivity
The stability of the starting material and the mechanism of the addition reaction are intrinsically linked. The following diagram illustrates the differing reaction pathways for this compound and crotonic acid in electrophilic and nucleophilic additions.
Caption: Comparative reactivity pathways of this compound and crotonic acid.
Experimental Protocols
The following are representative experimental protocols for the addition reactions discussed. These are intended as a guide and may require optimization based on specific laboratory conditions and analytical requirements.
Catalytic Hydrogenation of this compound and Crotonic Acid
Objective: To reduce the carbon-carbon double bond of this compound and crotonic acid to yield butanoic acid.
Materials:
-
This compound or Crotonic acid (1.0 g, 11.6 mmol)
-
10% Palladium on carbon (Pd/C) (0.1 g)
-
Methanol (50 mL)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus
Procedure:
-
In the reaction vessel of a Parr hydrogenation apparatus, dissolve 1.0 g of the unsaturated carboxylic acid in 50 mL of methanol.
-
Carefully add 0.1 g of 10% Pd/C to the solution.
-
Seal the apparatus and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with a small amount of methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude butanoic acid.
-
The product can be further purified by distillation if necessary.
Electrophilic Bromination of this compound
Objective: To add bromine across the double bond of this compound.
Materials:
-
This compound (1.0 g, 11.6 mmol)
-
Bromine (Br₂) (1.85 g, 0.59 mL, 11.6 mmol)
-
Carbon tetrachloride (CCl₄) (20 mL)
-
Sodium thiosulfate (B1220275) solution (aqueous, saturated)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Dissolve 1.0 g of this compound in 10 mL of carbon tetrachloride in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
In a dropping funnel, prepare a solution of 1.85 g of bromine in 10 mL of carbon tetrachloride.
-
Add the bromine solution dropwise to the stirred solution of this compound over a period of 15-20 minutes. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any unreacted bromine, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,4-dibromobutanoic acid.
Michael Addition of a Thiol to Crotonic Acid
Objective: To perform a conjugate addition of a thiol to the α,β-unsaturated system of crotonic acid.
Materials:
-
Crotonic acid (1.0 g, 11.6 mmol)
-
Thiophenol (1.28 g, 1.17 mL, 11.6 mmol)
-
Triethylamine (B128534) (0.12 g, 0.17 mL, 1.2 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (20 mL)
-
Hydrochloric acid (1 M aqueous)
-
Brine (saturated aqueous NaCl)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1.0 g of crotonic acid in 20 mL of dichloromethane in a round-bottom flask.
-
Add 1.28 g of thiophenol to the solution.
-
Add 0.12 g of triethylamine as a catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, wash the mixture with 1 M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, 3-(phenylthio)butanoic acid, can be purified by column chromatography on silica (B1680970) gel.
References
Isocrotonic Acid vs. 3-Butenoic Acid: A Comparative Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
The relative stability of isomers is a critical factor in chemical synthesis, reaction kinetics, and the design of pharmacologically active molecules. This guide provides a comparative analysis of the stability of two C4 carboxylic acid isomers: isocrotonic acid ((2Z)-but-2-enoic acid) and 3-butenoic acid (but-3-enoic acid). This comparison is supported by thermochemical data and established experimental methodologies.
Introduction to the Isomers
Isocrotonic acid is an α,β-unsaturated carboxylic acid, meaning its carbon-carbon double bond is conjugated with the carbonyl group of the carboxylic acid. In contrast, this compound is a β,γ-unsaturated carboxylic acid, where the double bond is isolated from the carbonyl group by a methylene (B1212753) bridge. This fundamental structural difference in the position of the double bond significantly influences their thermodynamic stability.
Quantitative Stability Comparison
The thermodynamic stability of a compound can be quantitatively assessed through its standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°). A more negative value for these parameters indicates greater thermodynamic stability.
| Property | Isocrotonic Acid ((2Z)-but-2-enoic acid) | This compound (but-3-enoic acid) |
| Structure | CH₃CH=CHCOOH (conjugated system) | CH₂=CHCH₂COOH (isolated system) |
| Molar Mass ( g/mol ) | 86.09 | 86.09 |
| Standard Enthalpy of Formation (gas, kJ/mol) | -381.7[1] | -356.7[2] |
| Standard Gibbs Free Energy of Formation (gas, kJ/mol) | -295.3[1] | -275.4[2] |
Data sourced from the NIST Chemistry WebBook and Cheméo databases.
The data clearly indicates that isocrotonic acid possesses a more negative enthalpy and Gibbs free energy of formation compared to this compound. This demonstrates that isocrotonic acid is the more thermodynamically stable isomer . The enhanced stability of isocrotonic acid can be attributed to the electronic stabilization provided by the conjugated π-system, where the p-orbitals of the double bond and the carbonyl group overlap, leading to delocalization of electron density.[3] This delocalization lowers the overall energy of the molecule.
Experimental Protocols for Stability Determination
The relative stability of these isomers can be experimentally determined and compared using several well-established techniques.
Bomb Calorimetry for Enthalpy of Combustion
This method is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated. A more stable compound will release less energy upon combustion.
Methodology:
-
Sample Preparation: A precisely weighed sample (approximately 1 gram) of the carboxylic acid is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system, which is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation for CO₂ and H₂O.
UV-Vis Spectroscopy for Conjugation Analysis
UV-Vis spectroscopy can be used to qualitatively assess the presence of a conjugated system, which is a key factor in the stability of isocrotonic acid.
Methodology:
-
Sample Preparation: Solutions of known concentrations of isocrotonic acid and this compound are prepared in a suitable solvent that does not absorb in the UV region of interest (e.g., ethanol (B145695) or hexane).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is blanked using the pure solvent.
-
Spectral Acquisition: The absorbance of each sample is measured over a range of UV wavelengths (typically 200-400 nm).
-
Analysis: The wavelength of maximum absorbance (λmax) is determined for each compound. Isocrotonic acid, with its conjugated system, is expected to exhibit a λmax at a longer wavelength compared to this compound. This shift to a longer wavelength (bathochromic shift) is indicative of the lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the conjugated system, which is a consequence of its greater stability.
Logical Framework for Stability Assessment
The following diagram illustrates the key structural and energetic factors that determine the relative stability of isocrotonic acid and this compound.
Caption: Factors influencing the thermodynamic stability of isocrotonic acid versus this compound.
Conclusion
Based on both theoretical principles and thermochemical data, isocrotonic acid is demonstrably more stable than this compound. The key differentiating factor is the presence of a conjugated π-system in isocrotonic acid, which allows for electron delocalization and results in a lower overall energy state. This stability difference is quantifiable through parameters like the enthalpy and Gibbs free energy of formation and can be qualitatively observed through spectroscopic methods. For researchers in drug development and chemical synthesis, understanding this stability relationship is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing stable molecular scaffolds.
References
Acidity Showdown: 3-Butynoic Acid Demonstrates Superior Strength over 3-Butenoic Acid
For Immediate Release
In a comparative analysis of organic acid strength, 3-butynoic acid has been identified as a significantly stronger acid than its alkene counterpart, 3-butenoic acid. This guide, intended for researchers, scientists, and professionals in drug development, delves into the electronic factors governing this difference and provides a detailed experimental protocol for the determination of acid dissociation constants (pKa).
The greater acidity of 3-butynoic acid is primarily attributed to the electronic properties of the carbon-carbon triple bond. The sp-hybridized carbon atoms of the alkyne in 3-butynoic acid possess a higher degree of s-character (50%) compared to the sp²-hybridized carbons of the alkene in this compound (33.3%). This increased s-character renders the sp-hybridized carbon more electronegative, leading to a more potent electron-withdrawing inductive effect. This effect stabilizes the resulting carboxylate anion to a greater extent, thereby facilitating the release of a proton and resulting in a lower pKa value.
Quantitative Acidity Comparison
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The experimentally determined and predicted pKa values for this compound and 3-butynoic acid are summarized below.
| Compound | Structure | pKa |
| This compound | CH₂=CHCH₂COOH | ~4.34[1] |
| 3-Butynoic acid | HC≡CCH₂COOH | ~3.62 (Predicted)[2][3][4] |
The data clearly illustrates that 3-butynoic acid is the more acidic of the two compounds.
Unpacking the Electronic Effects: Hybridization and Inductive Effect
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The more stable the anion, the stronger the acid. The key to understanding the acidity difference between 3-butenoic and 3-butynoic acid lies in the hybridization of the carbon atoms adjacent to the carboxyl group and the resulting inductive effect.
-
Hybridization: The carbon atoms of the triple bond in 3-butynoic acid are sp-hybridized, meaning they have 50% s-orbital character and 50% p-orbital character. In contrast, the carbon atoms of the double bond in this compound are sp²-hybridized, with 33.3% s-character and 66.7% p-character.
-
Electronegativity and Inductive Effect: Because s-orbitals are closer to the nucleus than p-orbitals, electrons in s-orbitals are held more tightly. Consequently, the higher the s-character of a hybrid orbital, the more electronegative the atom.[1] This means the sp-hybridized carbons of the alkyne are more electronegative than the sp²-hybridized carbons of the alkene. This increased electronegativity results in a stronger electron-withdrawing inductive effect (-I effect) from the alkyne group. This -I effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge on the conjugate base of 3-butynoic acid more effectively than the alkene group in the conjugate base of this compound.
Figure 1. Logical workflow illustrating the relationship between hybridization, inductive effect, conjugate base stability, and acidity for 3-butynoic and this compound.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The following protocol outlines a standard method for the determination of the pKa of a weak organic acid.
1. Materials and Reagents:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
The carboxylic acid sample (e.g., this compound or 3-butynoic acid)
-
Deionized water
-
Standard pH buffer solutions (pH 4, 7, and 10)
2. Experimental Procedure:
-
Calibration of the pH meter: Calibrate the pH meter using the standard buffer solutions at pH 4, 7, and 10.
-
Sample Preparation:
-
Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Setup:
-
Place a known volume (e.g., 100 mL) of the carboxylic acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration Process:
-
Begin stirring the solution at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly and has started to plateau, well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH. The peak of this curve corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point. At this point, the concentrations of the acid and its conjugate base are equal.
-
Figure 2. A flowchart outlining the key steps in the experimental determination of pKa via potentiometric titration.
References
3-Butenoic Acid: A Versatile Starting Material in Multi-Step Synthesis for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of a synthetic route. This guide provides a comprehensive validation of 3-butenoic acid as a key starting block in multi-step synthesis, offering a comparative analysis against common alternatives, supported by experimental data and detailed protocols.
This compound, with its terminal double bond and carboxylic acid functionality, presents a unique and versatile platform for the construction of complex molecular architectures, particularly in the synthesis of chiral molecules and bioactive compounds. Its strategic placement of reactive sites allows for a diverse range of transformations, making it an attractive starting point for the synthesis of pharmaceuticals and natural products.
Comparative Performance: this compound vs. Alternatives
The efficacy of a starting material is best assessed through direct comparison with viable alternatives in the context of a specific synthetic goal. Here, we evaluate this compound against crotonic acid (its α,β-unsaturated isomer) and maleic anhydride (B1165640) for the synthesis of substituted γ-butyrolactones, a common scaffold in many drug molecules.
Table 1: Comparison of Starting Materials for the Synthesis of a Chiral γ-Butyrolactone Intermediate
| Parameter | This compound | Crotonic Acid (trans-2-Butenoic Acid) | Maleic Anhydride |
| Key Transformation | Iodolactonization | Michael Addition followed by Lactonization | Reduction and Lactonization |
| Typical Reagents | I₂, NaHCO₃ | Diethyl malonate, NaOEt; then H₃O⁺, heat | H₂ (cat. Pd/C), then heat |
| Reported Yield (Overall) | 75-85% | 60-70% | 85-95% |
| Diastereoselectivity | High (often >95:5 dr) | Moderate to High (dependent on substrate and catalyst) | Not applicable (achiral intermediate) |
| Enantioselectivity | Achievable with chiral auxiliaries or catalysts | Achievable with chiral catalysts | Requires subsequent chiral resolution or asymmetric synthesis |
| Key Advantages | Direct access to functionalized lactones with stereocontrol. | Well-established C-C bond formation. | High yielding, readily available starting material. |
| Key Disadvantages | Requires stoichiometric halogen. | Multi-step sequence to lactone. | Limited to symmetrical substitution patterns initially. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are protocols for key transformations involving this compound.
Protocol 1: Iodolactonization of this compound
This procedure yields a 4-(iodomethyl)dihydrofuran-2(3H)-one, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a 0.5 M aqueous solution of NaHCO₃ (2.5 equiv).
-
To the stirred solution, add a solution of I₂ (1.5 equiv) in CH₂Cl₂ portion-wise at room temperature until a persistent brown color is observed.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ until the brown color disappears.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude iodolactone, which can be purified by column chromatography on silica (B1680970) gel.
Visualizing Synthetic Pathways and Logic
To better illustrate the strategic utility of this compound, the following diagrams, generated using Graphviz, depict a representative experimental workflow, a potential signaling pathway impacted by a synthesized molecule, and a logical comparison of starting materials.
Efficacy of 3-Butenoic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 3-butenoic acid derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in the transcriptional regulation of genes involved in cell cycle progression and apoptosis. The data presented herein highlights the potential of this chemical scaffold in the development of novel therapeutic agents, particularly in oncology.
Comparative Efficacy of this compound Derivatives
Recent studies have identified derivatives of this compound as potent inhibitors of Class I and Class IIb histone deacetylases. These compounds are of significant interest due to their potential to modulate gene expression epigenetically. Below is a summary of the inhibitory activity of two such derivatives against a panel of HDAC isoforms.
Data Presentation: Inhibitory Concentration (IC50) Values
The inhibitory efficacy of 4-phenyl-3-butenoic acid (PBA) and a more potent derivative, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), were evaluated in vitro.[1][2][3] The half-maximal inhibitory concentrations (IC50) were determined using fluorometric assays and are presented in the table below. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) |
| 4-phenyl-3-butenoic acid (PBA) | HDAC1 | 212.4 |
| HDAC2 | 485.7 | |
| HDAC4 | NI | |
| HDAC6 | 498.1 | |
| HDAC8 | NI | |
| HDAC11 | 354.2 | |
| AOPHA-Me | HDAC1 | 7.2 |
| HDAC2 | 15.9 | |
| HDAC4 | NI* | |
| HDAC6 | 18.3 | |
| HDAC8 | 48.7 | |
| HDAC11 | 10.2 |
*NI: No significant inhibition (<15%) observed.[3]
The data clearly demonstrates that while 4-phenyl-3-butenoic acid exhibits HDAC inhibitory activity in the micromolar range, the structural modifications resulting in AOPHA-Me lead to a significant increase in potency, with IC50 values approximately 30-fold lower for several HDAC isoforms.[1]
Experimental Protocols
The determination of enzyme inhibition and efficacy relies on robust and reproducible experimental methods. The following is a detailed methodology for a typical fluorometric HDAC activity assay used to generate the data above.
Fluorometric In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific HDAC isoforms.
Principle: This assay quantifies the enzymatic activity of HDACs through a two-step reaction. First, an HDAC enzyme deacetylates a fluorogenic substrate containing an acetylated lysine (B10760008) residue. In the second step, a developer solution cleaves the deacetylated substrate, releasing a fluorescent product. The intensity of the fluorescence is directly proportional to the HDAC activity. The presence of an inhibitor reduces the deacetylation, resulting in a decreased fluorescent signal.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, etc.)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer Solution (containing a protease-like trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test Compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in HDAC Assay Buffer. Prepare working solutions of the HDAC enzyme and substrate in the same buffer.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
HDAC Assay Buffer
-
Test compound dilution (or DMSO for control wells)
-
Diluted HDAC enzyme solution
-
-
Enzyme-Inhibitor Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Mix the plate again and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and Development: Add the Developer solution to each well. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the biological consequences of HDAC inhibition.
Caption: Workflow for determining IC50 values of enzyme inhibitors.
Caption: Signaling pathway affected by HDAC inhibition.
References
Comparing the performance of different catalysts in 3-Butenoic acid synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates like 3-butenoic acid is paramount. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, with a focus on performance metrics and experimental protocols. The primary catalytic route discussed is the carbonylation of allylic precursors, a process that offers a direct and atom-economical pathway to this valuable unsaturated carboxylic acid.
Performance Comparison of Catalytic Systems
The synthesis of this compound can be achieved through various catalytic methods, with palladium-based catalysts being extensively studied. While nickel and copper catalysts are also employed in related carboxylation reactions, direct comparative data for the synthesis of this compound is less documented in the readily available literature. Below is a summary of the performance of a palladium-catalyzed system for the carbonylation of allyl alcohol.
| Catalyst System | Precursor | Ligand/Promoter | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Turnover Number (TON) |
| Palladium-based | Allyl Alcohol | Triphenylphosphine (B44618) (PPh₃) / p-Toluenesulfonic acid (TsOH) | Dioxane | 90 - 110 | 10 - 40 | High | High | Up to 420 for the isomerized product |
Note: The primary product often reported is crotonic acid, the more stable isomer of this compound, which is formed via in-situ isomerization. The yield and TON values can be representative of the overall conversion of the precursor to the final isomeric product.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below is a representative protocol for the palladium-catalyzed carbonylation of allyl alcohol.
Palladium-Catalyzed Carbonylation of Allyl Alcohol
This protocol is based on studies of the palladium-catalyzed carbonylation of allyl alcohol to produce butenoic acids.[1][2][3][4]
Materials:
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
Allyl alcohol
-
Triphenylphosphine (PPh₃)
-
p-Toluenesulfonic acid (TsOH)
-
Halide promoter (e.g., Benzyltriethylammonium chloride - BTEAC)
-
Dioxane (anhydrous)
-
Carbon monoxide (CO) gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller is used. The reactor is purged with an inert gas to ensure an oxygen-free environment.
-
Charging Reactants: The reactor is charged with the palladium catalyst precursor, triphenylphosphine ligand, p-toluenesulfonic acid, halide promoter, and anhydrous dioxane as the solvent.
-
Addition of Substrate: Allyl alcohol is then added to the reaction mixture.
-
Pressurization: The reactor is sealed and purged with carbon monoxide gas several times before being pressurized to the desired CO pressure.
-
Reaction: The reaction mixture is heated to the specified temperature and stirred vigorously for the designated reaction time. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).
-
Work-up and Isolation: After cooling the reactor to room temperature, the excess CO pressure is carefully released. The reaction mixture is then processed to isolate the this compound. This may involve filtration to remove the catalyst, followed by extraction and purification steps such as distillation or chromatography.
Signaling Pathways and Experimental Workflows
A general workflow for comparing the performance of different catalysts in this compound synthesis is depicted below. This workflow outlines the key steps from catalyst selection to product analysis.
Caption: Experimental workflow for catalyst performance comparison in this compound synthesis.
Mechanistic Considerations
The catalytic cycle for the palladium-catalyzed carbonylation of allyl alcohol generally involves the formation of a π-allylpalladium intermediate. This is followed by the insertion of carbon monoxide and subsequent nucleophilic attack by water or alcohol to generate the carboxylic acid or ester, respectively. The presence of promoters like TsOH and halide ions can significantly influence the reaction rate and selectivity.[2]
For researchers looking to develop novel catalysts for this compound synthesis, understanding these fundamental steps is crucial for the rational design of more efficient and selective catalytic systems. While palladium has been a workhorse, the exploration of more earth-abundant metals like nickel and copper remains a promising area for future research.
References
A Researcher's Guide to the Spectroscopic Differentiation of Butenoic Acid Isomers
For researchers, scientists, and drug development professionals, the accurate identification of isomers is a critical step in chemical synthesis and analysis. This guide provides a comprehensive comparison of the spectroscopic methods used to differentiate the common isomers of butenoic acid: crotonic acid ((E)-2-butenoic acid), isocrotonic acid ((Z)-2-butenoic acid), methacrylic acid (2-methylpropenoic acid), and 3-butenoic acid. By leveraging the unique electronic and vibrational properties of each molecule, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer distinct fingerprints for each isomer.
The isomers of butenoic acid, all sharing the molecular formula C₄H₆O₂, present a common challenge in analytical chemistry. Crotonic and isocrotonic acids are geometric (cis-trans) isomers, differing only in the spatial arrangement around the C=C double bond. Methacrylic acid is a constitutional isomer with a branched chain, while this compound is a positional isomer where the double bond is located at the end of the carbon chain. These subtle structural variations lead to significant differences in their spectroscopic signatures.
Workflow for Isomer Differentiation
The process of differentiating butenoic acid isomers using spectroscopy follows a systematic workflow. It begins with sample preparation, followed by data acquisition using various spectroscopic techniques. The resulting spectra are then analyzed and compared to known standards or predicted patterns to identify the specific isomer.
Caption: Experimental workflow for the spectroscopic differentiation of butenoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers, as the chemical environment of each proton and carbon atom is highly sensitive to the molecular structure.
¹H NMR Spectroscopy
In ¹H NMR, the key differentiating features are the chemical shifts (δ) of the vinylic and methyl protons, and the coupling constants (J) between the vinylic protons.
-
Crotonic vs. Isocrotonic Acid: The most significant difference lies in the coupling constant between the two vinylic protons (H-2 and H-3). For the trans isomer (crotonic acid), this coupling constant is typically larger (around 15 Hz) compared to the cis isomer (isocrotonic acid), which is around 12 Hz.
-
Methacrylic Acid: This isomer is easily identified by the presence of two vinylic protons that appear as singlets (or narrow multiplets) and a methyl group attached to the double bond.
-
This compound: This isomer is distinguished by a terminal vinyl group, which gives a complex splitting pattern, and a methylene (B1212753) group adjacent to the carboxylic acid.
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Crotonic Acid | -CH₃ | ~1.9 | Doublet of doublets | ~7.0, ~1.5 |
| =CH- | ~5.8 | Doublet of quartets | ~15.5, ~1.5 | |
| =CH-COOH | ~7.1 | Doublet of quartets | ~15.5, ~7.0 | |
| Isocrotonic Acid | -CH₃ | ~2.1 | Doublet of doublets | ~7.0, ~1.5 |
| =CH- | ~6.3 | Doublet of quartets | ~12.0, ~1.5 | |
| =CH-COOH | ~5.8 | Doublet of quartets | ~12.0, ~7.0 | |
| Methacrylic Acid | =CH₂ | ~5.7, ~6.3 | Singlet (or narrow m) | - |
| -CH₃ | ~2.0 | Singlet (or narrow m) | - | |
| This compound | -CH₂- | ~3.1 | Doublet | ~7.0 |
| =CH₂ | ~5.2, ~5.3 | Multiplet | - | |
| =CH- | ~5.9 | Multiplet | - |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
¹³C NMR provides complementary information, particularly regarding the carbon skeleton. The chemical shifts of the carbonyl carbon, the vinylic carbons, and the methyl carbon are all diagnostic.
| Isomer | C=O | =CH- | =C(CH₃)- or =CH₂ | -CH₃ or -CH₂- |
| Crotonic Acid | ~172 | ~123, ~145 | - | ~18 |
| Isocrotonic Acid | ~171 | ~122, ~144 | - | ~21 |
| Methacrylic Acid | ~173 | ~128 | ~137 | ~18 |
| This compound | ~178 | ~130 | ~119 | ~39 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecules. The key absorption bands for differentiating butenoic acid isomers are those associated with the C=O stretch, C=C stretch, and the C-H out-of-plane bending of the vinyl group.
-
C=O Stretch: All isomers show a strong absorption band for the carboxylic acid C=O stretch, typically in the range of 1680-1725 cm⁻¹.
-
C=C Stretch: The position of the C=C stretching vibration can provide clues. Conjugation with the carbonyl group in crotonic, isocrotonic, and methacrylic acids lowers the frequency compared to the isolated double bond in this compound.
-
C-H Out-of-Plane Bending: This is a highly diagnostic region. Trans isomers like crotonic acid show a strong band around 965 cm⁻¹, which is absent in the cis isomer (isocrotonic acid). Terminal vinyl groups, as in this compound, have characteristic bands around 910 and 990 cm⁻¹.
| Isomer | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) |
| Crotonic Acid | ~1695 | ~1650 | ~965 (strong) |
| Isocrotonic Acid | ~1700 | ~1645 | ~690 (broad) |
| Methacrylic Acid | ~1705 | ~1635 | ~940 |
| This compound | ~1710 | ~1640 | ~910, ~990 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all butenoic acid isomers have the same molecular weight (86.04 g/mol ) and will thus show a molecular ion peak (M⁺) at m/z 86, their fragmentation patterns can differ.[1]
The fragmentation of carboxylic acids is often characterized by the loss of specific neutral fragments.[1]
-
Loss of -OH (M-17): A peak at m/z 69.
-
Loss of -COOH (M-45): A peak at m/z 41.
While these fragments are common to all isomers, the relative intensities of the fragment ions can vary, providing a fingerprint for each compound. For instance, this compound may show a more prominent peak at m/z 45 due to the cleavage of the bond between the alpha and beta carbons.
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| All Isomers | 86 | 69, 45, 41 |
Note: Fragmentation patterns can be complex and dependent on the ionization method.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the butenoic acid isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. Typical parameters for ¹H NMR include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (e.g., crotonic acid) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Sample Preparation (Thin Film): For liquid samples (e.g., isocrotonic acid, methacrylic acid), place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI), which is common for small organic molecules.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-150 amu) to observe the molecular ion and key fragment ions.
Caption: Key spectroscopic features for differentiating butenoic acid isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Kinetic Studies of 3-Butenoic Acid and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of 3-butenoic acid and its isomers, crotonic acid (trans-2-butenoic acid) and isocrotonic acid (cis-2-butenoic acid). Understanding the relative reactivity and reaction pathways of these isomers is crucial for various applications, including chemical synthesis and drug development. This document summarizes key quantitative kinetic data, details experimental protocols for relevant studies, and visualizes reaction pathways and workflows.
Comparative Kinetic Data
The kinetic behavior of this compound and its isomers is significantly influenced by the position of the double bond. The following tables summarize available quantitative data for key reactions, providing a basis for comparing their reactivity.
Gas-Phase Isomerization and Decarboxylation
A seminal study by Bigley and Clarke investigated the gas-phase unimolecular reactions of butenoic acid isomers at 593 K. Their work revealed a rapid equilibration between the isomers alongside the decarboxylation of this compound to propene and carbon dioxide.[1]
Table 1: Rate Constants for the Interconversion of Butenoic Acid Isomers at 593 K[1]
| Reaction | Rate Constant (s⁻¹) |
| This compound → Isocrotonic acid | k₁ |
| Isocrotonic acid → this compound | k₋₁ |
| Isocrotonic acid → Crotonic acid | k₂ |
| Crotonic acid → Isocrotonic acid | k₋₂ |
| This compound → Crotonic acid | Not observed directly |
| Crotonic acid → this compound | Not observed directly |
Note: Specific values for the rate constants were determined in the study and demonstrated the intermediacy of isocrotonic acid in the conversion of this compound to crotonic acid.
Table 2: Activation Parameters for the Decarboxylation of this compound[1]
| Activation Energy (Ea) | Pre-exponential Factor (A) |
| Value (kJ/mol) | Value (s⁻¹) |
| Value from study | Value from study |
Esterification Reactions
While direct comparative kinetic data for the esterification of all three isomers under identical conditions is limited, studies on crotonic acid provide valuable insights into the reactivity of α,β-unsaturated carboxylic acids. The esterification of crotonic acid has been shown to follow second-order kinetics.
Table 3: Kinetic Parameters for the Esterification of Crotonic Acid with Various Alcohols
| Alcohol | Catalyst | Rate Law | Activation Energy (kJ/mol) | Reference |
| Octyl alcohol | Sulfuric acid | Second-order | Not specified | [2] |
| Decyl alcohol | Sulfuric acid | Second-order | Not specified | [2] |
| Dodecyl alcohol | Sulfuric acid | Second-order | Not specified | |
| Octyl, Decyl, Dodecyl alcohols | Phosphotungstic acid | Second-order | 80.46-85.69 |
Note: The presence of the conjugated double bond in crotonic acid can lead to slower reaction rates compared to its saturated counterpart, butyric acid.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of kinetic studies. Below are protocols for key experiments related to the reactions of butenoic acids.
Gas-Phase Kinetic Studies using a Flow System
This protocol is based on the methodology used for studying the gas-phase decarboxylation and isomerization of butenoic acids.
Objective: To determine the rate constants for the gas-phase reactions of butenoic acid isomers at a specific temperature.
Apparatus:
-
A flow system consisting of a heated reactor tube made of Pyrex.
-
A furnace with a temperature controller.
-
A system for introducing the reactant into a carrier gas stream (e.g., a syringe pump for liquid reactants).
-
A series of cold traps to collect the reaction products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis.
Procedure:
-
Set the furnace to the desired reaction temperature (e.g., 593 K).
-
Pass a stream of inert carrier gas (e.g., nitrogen) through the reactor at a constant, known flow rate.
-
Introduce the butenoic acid isomer into the carrier gas stream at a constant rate using a syringe pump. The concentration of the reactant in the gas phase should be low to ensure first-order kinetics.
-
Allow the system to reach a steady state.
-
Collect the products by passing the effluent gas through a series of cold traps (e.g., cooled with liquid nitrogen).
-
After a set period, remove the cold traps and allow them to warm to room temperature.
-
Analyze the contents of the traps using GC-MS to identify and quantify the reactants and products.
-
The rate constants can be calculated from the extent of reaction and the residence time in the reactor, which is determined by the reactor volume and the carrier gas flow rate.
Liquid-Phase Esterification in a Batch Reactor
This protocol describes a general procedure for studying the kinetics of esterification of a butenoic acid isomer with an alcohol in the presence of an acid catalyst.
Objective: To determine the rate law and rate constant for the esterification reaction.
Apparatus:
-
A jacketed glass batch reactor equipped with a magnetic stirrer, a condenser, and a temperature probe.
-
A constant temperature bath to circulate fluid through the reactor jacket.
-
Sampling equipment (e.g., syringes).
-
Analytical instrument for determining the concentration of the carboxylic acid (e.g., titration apparatus or High-Performance Liquid Chromatography - HPLC).
Procedure:
-
Charge the reactor with the butenoic acid isomer and the alcohol in the desired molar ratio.
-
Start the stirrer to ensure the mixture is well-agitated.
-
Circulate the heating fluid from the constant temperature bath through the reactor jacket to bring the reactants to the desired temperature.
-
Once the temperature has stabilized, add the acid catalyst to initiate the reaction (this is considered time zero).
-
Take samples of the reaction mixture at regular time intervals.
-
Quench the reaction in each sample immediately (e.g., by cooling and diluting with a known solvent).
-
Determine the concentration of the unreacted carboxylic acid in each sample using an appropriate analytical method (e.g., titration with a standard base).
-
Plot the concentration of the carboxylic acid versus time.
-
Analyze the data using integral or differential methods to determine the reaction order and the rate constant.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the kinetic studies of butenoic acids.
Caption: Reaction pathway for the gas-phase isomerization and decarboxylation of butenoic acids.
Caption: Experimental workflow for a liquid-phase esterification kinetic study in a batch reactor.
References
- 1. Studies in decarboxylation. Part 14. The gas-phase decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic (cis-but-2-enoic) acid in its isomerisation to crotonic (trans-but-2-enoic) acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Butenoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-butenoic acid is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a secure laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] this compound is corrosive and can cause severe skin burns and eye damage.[3][4] It is also classified as a combustible, corrosive hazardous material.[5]
In Case of a Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is collection as hazardous chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the sink or in regular trash .
-
Waste Collection:
-
Designate a specific, leak-proof container for corrosive and flammable organic waste. The container must be chemically compatible with carboxylic acids; glass or a suitable plastic container is recommended.
-
Ensure the container is clearly labeled with "Hazardous Waste," "Corrosive," "Flammable," and the full chemical name: "this compound."
-
If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.
-
-
Segregation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Keep the container away from incompatible materials, particularly bases and oxidizing agents, to prevent violent reactions.
-
Ensure the container is stored in secondary containment to prevent spills from reaching drains.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.
-
Do not accumulate more than 10 gallons of hazardous waste in your laboratory.
-
-
Empty Container Disposal:
-
Empty containers that previously held this compound must also be treated as hazardous waste. They should be collected and disposed of through the same hazardous waste stream.
-
Quantitative Data Summary
While drain disposal is not recommended for this compound, the following table summarizes general guidelines for the disposal of some less hazardous carboxylic acids, which may be relevant for developing laboratory-wide disposal policies in consultation with your EHS department.
| Parameter | Guideline | Source(s) |
| Drain Disposal | Not Recommended for this compound | |
| pH for Neutralization (for some dilute acids) | 5.5 - 9.0 | |
| Quantity Limit for Drain Disposal (for approved substances) | < 100 mL of < 5% solution | |
| Water Flush Volume (for approved drain disposal) | At least 100-fold excess of water |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Butenoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of 3-Butenoic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive organic acid that poses significant health risks upon exposure. It is crucial to handle this chemical with appropriate personal protective equipment to prevent severe skin burns, eye damage, and respiratory irritation.[1][2]
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns.[1]
-
Eye Damage/Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.
The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Goggles are essential to prevent eye contact. A face shield offers an additional layer of protection against splashes. |
| Hand | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | Provides protection against skin contact and burns. The choice of glove material should be based on breakthrough time and permeation rate. |
| Body | Laboratory coat or an acid-resistant apron. | A standard lab coat is the minimum requirement. An acid-resistant apron should be worn when handling larger quantities. |
| Respiratory | N95 respirator or an air-purifying respirator. | To be used if there is a risk of inhaling vapors or aerosols, especially when working outside of a certified chemical fume hood. |
Quantitative Glove Performance Data:
| Glove Material | General Acid Resistance | Permeation Breakthrough Time (General) | Degradation Resistance |
| Nitrile Rubber | Good resistance to many acids. | Can be effective for splash protection, but breakthrough can occur in under 15 minutes for some acids with thinner gloves. | Physical properties may change upon exposure to certain chemicals (e.g., swelling, cracking). |
| Butyl Rubber | Recommended for handling acids. | Generally offers good resistance to a range of chemicals. | Varies depending on the specific chemical and exposure duration. |
Note: Always inspect gloves for any signs of degradation before and during use. If contact with the chemical occurs, change gloves immediately.
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a controlled environment to minimize exposure risk.
2.1. Engineering Controls and Emergency Equipment:
-
Ventilation: All work with this compound must be performed inside a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
2.2. Handling Procedure:
-
PPE Inspection: Before starting any work, inspect all PPE for signs of damage or wear and replace if necessary.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Transfer: Carefully transfer the required amount of this compound from its primary container to a secondary container within the fume hood.
-
Weighing: If weighing is necessary, perform this task inside the fume hood or a balance enclosure to contain any potential vapors.
-
Post-Handling: After use, tightly cap the container and return it to its designated storage area. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Collection:
-
All materials contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with corrosive organic acids.
3.2. Waste Segregation and Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Do not mix this compound waste with incompatible materials, such as bases or oxidizers.
3.3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
DO NOT dispose of this compound down the sink or in the regular trash.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.
Safe Handling Workflow Diagram
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
